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  • Product: 6-Aminocinnolin-4-ol
  • CAS: 854897-28-2

Core Science & Biosynthesis

Foundational

6-Aminocinnolin-4-ol: Scaffold Analysis and Synthetic Utility

Topic: 6-Aminocinnolin-4-ol: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Aminocinnolin-4-ol: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

6-Aminocinnolin-4-ol (CAS: Analogous to 6-amino-4(1H)-cinnolinone) represents a critical bicyclic heteroaromatic scaffold in medicinal chemistry. Structurally characterized by a 1,2-diazanaphthalene core, it serves as a bioisostere to the widely utilized 6-aminoquinoline and 6-aminoquinazoline pharmacophores.

Its value lies in its dual-functional nature: the C4-hydroxyl group (tautomeric with the C4-ketone) allows for activation via halogenation (SNAr precursors), while the C6-amino group provides a versatile handle for library diversification via acylation, sulfonylation, or Buchwald-Hartwig couplings. This guide details the structural dynamics, robust synthetic pathways, and strategic functionalization of this core.[1]

Chemical Identity and Tautomeric Dynamics[2]

The Tautomerism Paradox

While formally named "cinnolin-4-ol," this molecule exhibits significant prototropic tautomerism. In the solid state and in polar solvents (e.g., DMSO, MeOH), the equilibrium heavily favors the cinnolin-4(1H)-one (oxo) form over the hydroxy form. This distinction is non-trivial; it dictates the nucleophilicity of the nitrogen atoms and the choice of reagents for downstream functionalization.

  • Dominant Form: 6-Amino-cinnolin-4(1H)-one (NH-lactam)

  • Minor Form: 6-Amino-cinnolin-4-ol (OH-lactim)

  • Implication: Alkylation under basic conditions often results in N1-alkylation (lactam) rather than O-alkylation, unless specific "hard" electrophiles or silver salts are employed.

Tautomerism cluster_0 Prototropic Equilibrium Hydroxy 6-Aminocinnolin-4-ol (Lactim Form) Aromatic OH Oxo 6-Amino-cinnolin-4(1H)-one (Lactam Form) Dominant in DMSO/Solid Hydroxy->Oxo  K_eq >> 1  

Figure 1: Tautomeric equilibrium favoring the 4(1H)-one species in polar environments.

Physicochemical Profile

PropertyValue / CharacteristicNotes
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol Fragment-like space
Solubility Low in CH₂Cl₂, High in DMSO/DMFTypical for high-melting lactams
pKa (Acidic) ~9.0 - 9.5 (NH lactam)Deprotonation requires alkoxides/hydrides
pKa (Basic) ~3.5 - 4.0 (N2/Amino)Protonation occurs at N2 or exocyclic NH₂
UV/Vis Strong absorption ~320-350 nmOften fluorescent (blue/green region)

Robust Synthetic Protocol

Direct synthesis of the 6-amino derivative via Richter cyclization is often low-yielding due to the interference of the free amine with diazonium intermediates. The industry-standard approach involves the construction of the 6-nitro precursor followed by controlled reduction.

Pathway: The Nitro-Reduction Route

This route avoids side reactions and delivers high-purity material.

Step 1: Cyclization to 6-Nitro-4(1H)-cinnolinone

  • Precursor: 2-Amino-5-nitroacetophenone.

  • Reagents: Sodium Nitrite (NaNO₂), HCl (conc.), followed by thermal cyclization.

  • Mechanism: Diazotization of the aniline creates a diazonium salt which undergoes intramolecular electrophilic attack on the activated acetyl enol/enamine carbon (Borsche-Koelsch or Richter-type cyclization).

Step 2: Reduction to 6-Aminocinnolin-4-ol

  • Reagents: Iron powder/NH₄Cl (Bechamp) or SnCl₂/HCl. Catalytic hydrogenation (H₂/Pd-C) is effective but requires care to avoid reducing the heterocyclic ring.

  • Purification: The product is amphoteric; isolation is best achieved by neutralizing to the isoelectric point (pH ~6-7) to precipitate the solid.

Synthesis Start 2-Amino-5-nitroacetophenone Diaz Diazonium Intermediate [Ar-N2]+ Start->Diaz NaNO2, HCl, 0°C NitroCore 6-Nitro-cinnolin-4(1H)-one (Precipitate) Diaz->NitroCore Heat (60-80°C) Intramolecular Cyclization Reduction Reduction Step (Fe/NH4Cl or H2/Pd) NitroCore->Reduction Final 6-Aminocinnolin-4-ol (Target Scaffold) Reduction->Final Selective Nitro Reduction

Figure 2: Step-wise synthesis via the nitro-precursor to avoid diazonium interference.

Detailed Experimental Procedure (Step 2)

Note: This protocol is adapted from standard reduction procedures for nitro-cinnolines.

  • Setup: Charge a 3-neck flask with 6-nitro-cinnolin-4(1H)-one (1.0 eq) and Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and heat to 60°C.

  • Reduction: Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 minutes. (Caution: Exothermic).

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Adjust pH to ~7 with saturated NaHCO₃. Cool to 4°C. Collect the precipitate by filtration.

  • Validation: 1H NMR (DMSO-d₆) should show the disappearance of low-field nitro-adjacent protons and appearance of a broad NH₂ signal (approx. 5.5–6.5 ppm).

Strategic Functionalization

The 6-aminocinnolin-4-ol scaffold offers two orthogonal vectors for drug design.

Vector A: The C4-Position (The "Warhead" Vector)

To install amines or ethers at C4, the tautomeric ketone must first be activated.

  • Chlorination: Treatment with POCl₃ (neat or with PCl₅) converts the 4-ol to 4-chloro-6-aminocinnoline .

    • Note on Protection: The 6-amino group may require transient protection (e.g., Acetyl) during POCl₃ treatment to prevent polymerization or tar formation.

  • SNAr Displacement: The resulting 4-chloro species is highly reactive toward nucleophilic aromatic substitution with anilines or aliphatic amines, yielding kinase-inhibitor-like scaffolds.

Vector B: The C6-Position (The "Tail" Vector)

The 6-amino group behaves as a typical electron-deficient aniline.

  • Acylation/Sulfonylation: Standard coupling with acid chlorides or sulfonyl chlorides.

  • Sandmeyer Reaction: Conversion to 6-halo derivatives (I, Br) for Suzuki/Sonogashira coupling.

Functionalization cluster_C4 C4 Activation (Core) cluster_C6 C6 Diversification (Tail) Center 6-Aminocinnolin-4-ol Chloro 4-Chloro-6-aminocinnoline Center->Chloro POCl3, Reflux (Protect NH2 first) Amide Amides / Sulfonamides Center->Amide RCOCl / RSO2Cl Halo 6-Iodo/Bromo Cinnoline Center->Halo Sandmeyer (NaNO2, KI) Kinase 4-Amino-substituted Cinnoline (Kinase Inhibitor Core) Chloro->Kinase R-NH2, SNAr

Figure 3: Orthogonal functionalization strategy for library generation.

Medicinal Chemistry Applications

Kinase Inhibition

The cinnoline core is a bioisostere of the quinoline and quinazoline scaffolds found in EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib). The N1-N2 bond in cinnoline imparts a higher dipole moment and different hydrogen-bonding geometry compared to quinoline, potentially improving solubility or altering metabolic stability.

Antibacterial Agents

Substituted 4-cinnolinones (tautomers of 4-ols) mimic the quinolone antibiotics (e.g., Ciprofloxacin). The 6-amino group allows for the attachment of solubilizing side chains or lipophilic moieties to penetrate bacterial cell walls.

References

  • Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles. Link

  • Ames, D. E., et al. (1965).[2] Cinnolines.[2][3][4][5] Part VI. Tautomerism and alkylation of 4-hydroxycinnoline. Journal of the Chemical Society.[2] Link

  • Saxena, A., et al. (2025).[4][5] A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Link

  • PubChem Compound Summary. 6-aminoquinolin-4-ol (Bioisostere Analog Data). Link

Sources

Exploratory

A Technical Guide to the Biological Activity of 6-Substituted Cinnoline Derivatives

Introduction: The Cinnoline Scaffold in Medicinal Chemistry Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Structurally, it is an iso...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Structurally, it is an isostere of quinoline and isoquinoline, composed of a fused benzene and pyridazine ring.[1][3] This scaffold is considered "privileged" as its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antitubercular effects.[4][5][6] The versatility of the cinnoline ring system permits chemical substitution at multiple positions, allowing for the meticulous tuning of its pharmacological profile and physicochemical properties.

While modifications at various positions influence bioactivity, substitution at the C6 position of the cinnoline ring has been shown to be particularly impactful. This guide provides an in-depth analysis of the biological activities of 6-substituted cinnoline derivatives, synthesizing technical data with field-proven insights to support researchers and drug development professionals. We will explore the causality behind experimental designs, present self-validating protocols, and ground all mechanistic claims in authoritative literature.

Key Biological Activities & Applications

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 6-Substituted cinnoline derivatives have emerged as a promising class of compounds in this domain.

Causality of Action: Mechanism of Inhibition

The antimicrobial potential of many cinnoline derivatives is attributed to their ability to interfere with crucial bacterial cellular processes. A primary proposed mechanism involves the inhibition of key enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV, which is analogous to the action of widely-used quinolone antibiotics.[6] The incorporation of specific substituents at the 6-position can enhance the binding affinity of the molecule to these enzymatic targets, thereby increasing its potency.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed that the nature of the substituent at the 6-position is a critical determinant of antimicrobial efficacy.

  • 6-Halo Cinnolines: The introduction of a halogen, particularly chlorine, at the 6-position has consistently resulted in compounds with potent antibacterial activity. These derivatives often exhibit lower minimum inhibitory concentrations (MICs) compared to their unsubstituted or methyl-substituted counterparts.[1][7] For instance, certain 6-chloro substituted 4-aminocinnoline-3-carboxamides have demonstrated significant zones of inhibition against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, comparable to the standard drug norfloxacin.[1][7]

  • Cinnoline-6-Sulfonamides: The conjugation of a sulfonamide moiety at the C6 position creates a hybrid molecule that combines two pharmacologically active groups.[8] This strategy has yielded derivatives with potent, synergistic antimicrobial and antifungal activities.[7][8] Halogen substitution on these sulfonamide derivatives further enhances their potency.[8] A notable example, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was identified as a highly potent agent against resistant strains of M. tuberculosis and various pathogenic fungi.[7]

  • 6-Hydroxycinnolines: This specific subclass has demonstrated notable antifungal activity, particularly against Candida and Aspergillus species.[6]

Quantitative Data: Antimicrobial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative 6-substituted cinnoline derivatives against various microbial strains.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Cinnoline-3-Carboxamides 6-Chloro substitutedS. aureus6.25 - 25[7]
6-Chloro substitutedE. coli6.25 - 25[7]
Cinnoline Sulfonamides Halogen substitutedP. aeruginosaModerate to Good[8]
Halogen substitutedB. subtilisModerate to Good[8]
Halogen substitutedC. albicansModerate to Good[8]
Halogen substitutedA. nigerModerate to Good[8]
Pyrazole Cinnoline-6-Sulfonamides Compound 10 M. tuberculosisPotent Activity[7]
Compound 10 Pathogenic FungiPotent Activity[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for determining the MIC of a 6-substituted cinnoline derivative, a crucial step in assessing its antimicrobial potency.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target microorganism.

Materials:

  • Test Compound (6-substituted cinnoline derivative) dissolved in DMSO.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Microbial inoculum, adjusted to a 0.5 McFarland standard.

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin).

  • Negative Control: Vehicle (DMSO).

  • Growth Control: Broth with inoculum only.

  • Sterility Control: Broth only.

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Serial Dilution: Add 100 µL of the dissolved test compound (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient across the plate.

  • Control Wells: Prepare wells for positive, negative, growth, and sterility controls in the same manner.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum in broth as per CLSI guidelines. Add 100 µL of this diluted inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The growth control must show turbidity, and the sterility/negative controls must remain clear for the assay to be valid.

Workflow Visualization: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Stock (in DMSO) A1 Perform 2-Fold Serial Dilution P1->A1 Compound P2 Adjust Microbial Culture (0.5 McFarland) A2 Add Inoculum to Wells P2->A2 Culture P3 Prepare 96-Well Plate (Add Broth) P3->A1 Plate A1->A2 A3 Incubate Plate (e.g., 24h at 37°C) A2->A3 D1 Visually Inspect for Turbidity A3->D1 D2 Determine MIC Value D1->D2 D3 Validate with Controls D2->D3

Workflow for MIC determination.
Anticancer Activity

The cinnoline scaffold is a key constituent in the design of novel anticancer agents.[1] 6-Substituted derivatives, in particular, are being explored as targeted therapeutics.

Causality of Action: Targeting Oncogenic Pathways

The antiproliferative effects of cinnoline derivatives often stem from their ability to inhibit key enzymes that drive cancer progression.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Cinnoline derivatives have been developed as potent inhibitors of several kinases, including Phosphoinositide 3-kinase (PI3K).[9] The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its hyperactivation is a hallmark of many human tumors. By binding to the ATP-binding pocket of PI3K, cinnoline inhibitors block this pathway, leading to cell cycle arrest and apoptosis. Cinnolin-6-ylmethanol and its analogs represent a class of compounds designed with this inhibitory potential in mind.[4]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are essential for replication. Certain complex cinnoline derivatives have been shown to act as non-camptothecin topoisomerase 1 (TOP1) inhibitors, inducing DNA cleavage and triggering cell death in cancer cells.[1]

Signaling Pathway: PI3K/Akt Inhibition

The following diagram illustrates the central role of the PI3K/Akt pathway and the point of intervention for cinnoline-based inhibitors.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GF Growth Factor GF->RTK Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Cinnoline 6-Substituted Cinnoline Inhibitor Cinnoline->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Inhibition of the PI3K/Akt pathway.

Quantitative Data: In Vitro Cytotoxicity

This table presents representative half-maximal inhibitory concentration (IC50) values for cinnoline derivatives against human tumor cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
PI3K Inhibitors Compound 25 Human Tumor Line 10.264[9]
Compound 25 Human Tumor Line 22.04[9]
Compound 25 Human Tumor Line 31.14[9]
Dihydrobenzo[h]cinnolines 4-NO2C6H4 substitutedKB (epidermoid carcinoma)0.56[7]
4-NO2C6H4 substitutedHep-G2 (hepatoma)0.77[7]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a 6-substituted cinnoline derivative by measuring the metabolic activity of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound (6-substituted cinnoline derivative) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Synthesis of 6-Substituted Cinnoline Derivatives

The synthesis of the cinnoline scaffold can be achieved through various established methods, with the Richter synthesis being a classic and versatile approach.[3][4]

General Synthetic Approach: The Richter Synthesis

This method involves the diazotization of an ortho-substituted aryl precursor, such as a 2-aminoacetophenone, followed by an intramolecular cyclization of the resulting diazonium salt.[3] This process is highly adaptable and allows for the introduction of a wide range of substituents at various positions of the cinnoline ring, with reported yields often between 70-90%.[3]

To synthesize a 6-substituted derivative like Cinnolin-6-ylmethanol, one would start with an appropriately substituted aniline precursor that already contains the desired functional group (or a precursor to it) at the para-position relative to the amino group.

Workflow Visualization: General Synthesis

Synthesis_Workflow Start Start: Substituted 2-Aminoacetophenone (with R at para-position) Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate1 Aryl Diazonium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 4-Methyl-6-R-Cinnoline Step2->Intermediate2 Step3 Functional Group Interconversion (if needed) (e.g., Reduction of ester to alcohol) Intermediate2->Step3 Final Final Product: 6-Substituted Cinnoline (e.g., Cinnolin-6-ylmethanol) Step3->Final

Sources

Foundational

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 6-Aminocinnolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solvent Selection The journey of a potential drug candidate from a laboratory curiosity to a therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solvent Selection

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with critical decisions, one of the earliest and most fundamental being the choice of solvent. 6-Aminocinnolin-4-ol, with its rigid heterocyclic core and appended functional groups, presents a unique solubility challenge. Its behavior in aqueous media is paramount for predicting physiological absorption and distribution, while its solubility in Dimethyl Sulfoxide (DMSO) is crucial for in vitro screening, compound storage, and initial formulation work.[3][4]

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it a near-universal solvent in early-stage drug discovery.[5][6][7] However, its utility is often a prelude to the ultimate test: solubility and stability in water, the biological solvent. A compound that is highly soluble in DMSO but precipitates in aqueous buffer can lead to misleading bioassay results and present significant downstream formulation hurdles.[1][2][8] Therefore, a thorough understanding and quantitative measurement of 6-Aminocinnolin-4-ol's solubility in both solvents is not merely a data point but a cornerstone of its development profile.

Theoretical Analysis: Predicting Solubility from Molecular Structure

To form a hypothesis about the solubility of 6-Aminocinnolin-4-ol, we must first examine its molecular architecture and the properties of the solvents .

Molecular Structure of 6-Aminocinnolin-4-ol

The structure features a bicyclic cinnoline ring system, which is aromatic and largely nonpolar. However, it is decorated with two key functional groups that dictate its polarity and hydrogen bonding potential: an amino (-NH₂) group and a hydroxyl (-OH) group, which likely exists in its tautomeric keto form (cinnolin-4-one).

Caption: 2D structure of 6-Aminocinnolin-4(1H)-one, the likely tautomer.

  • Hydrogen Bond Donors: The amino group (-NH₂) and the ring nitrogen (-NH-) are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (=O) and the nitrogen atoms within the cinnoline ring can act as hydrogen bond acceptors.

  • Aromatic System: The fused rings provide a large, hydrophobic surface area that is energetically unfavorable to accommodate within the highly ordered hydrogen-bonding network of water.

Solvent Properties
  • Water (H₂O): A polar protic solvent. Its small size and ability to both donate and accept two hydrogen bonds make it a highly structured solvent. To dissolve a solute, water molecules must break their own hydrogen bonds to form a solvation shell around the solute. This process is entropically costly unless it is offset by strong, favorable interactions (like hydrogen bonds) with the solute.

  • Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A polar aprotic solvent.[5] It has a large dipole moment and a highly polarized S=O bond, making its oxygen a strong hydrogen bond acceptor.[9][10] However, it lacks donor protons.[5] It is less structured than water and can more easily accommodate nonpolar regions of a solute molecule.[11]

Solubility Predictions
  • In Water: The solubility of 6-Aminocinnolin-4-ol in water is expected to be low to moderate . The presence of multiple hydrogen bond donors and acceptors will facilitate interaction with water. However, this is counteracted by the large, rigid, and hydrophobic cinnoline core. The energy required to break the compound's crystal lattice and disrupt the water-water hydrogen bonding network may not be fully compensated by solute-water interactions.

  • In DMSO: Solubility in DMSO is predicted to be significantly higher than in water. The strong hydrogen bond accepting character of the DMSO oxygen will readily interact with the -NH₂ and -NH- groups of the solute.[12][13][14] Furthermore, as a larger, less structured solvent, DMSO is better able to solvate the hydrophobic ring system without a significant entropic penalty.[3]

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous experimental protocol is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a solvent at a given temperature.[8][15]

Workflow for Solubility Determination

G A 1. Preparation Add excess solid compound to a known volume of solvent (Water & DMSO) in separate vials. B 2. Equilibration Incubate vials on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours. A->B Achieve Equilibrium C 3. Phase Separation Centrifuge vials to pellet undissolved solid. Alternatively, filter through a 0.45µm PTFE filter. B->C Isolate Saturated Solution D 4. Sample Preparation Carefully aspirate the supernatant. Perform serial dilutions with the appropriate mobile phase. C->D Prepare for Analysis E 5. Quantification Analyze diluted samples via a validated HPLC-UV or LC-MS method against a standard curve. D->E Measure Concentration F 6. Data Analysis Calculate the concentration in the original saturated solution. Report as mg/mL or µM. E->F Final Calculation G cluster_0 Interaction with Water (Protic) cluster_1 Interaction with DMSO (Aprotic) Solute_W R-NH₂ Water_A H-O-H Solute_W->Water_A H-Bond (Donor) Water_D H-O-H Water_D->Solute_W H-Bond (Acceptor) Solute_D R-NH₂ DMSO (CH₃)₂S=O Solute_D->DMSO H-Bond (Donor)

Caption: Water acts as both H-bond donor and acceptor; DMSO is only an acceptor.

Conclusion

While lacking pre-existing published data, a robust theoretical and practical framework can be established for understanding the solubility of 6-Aminocinnolin-4-ol. Chemical principles strongly predict that its solubility will be substantially greater in DMSO than in water, a hypothesis that can be definitively tested using the provided shake-flask protocol. For drug development professionals, this understanding is crucial. High DMSO solubility ensures ease of handling in a laboratory setting, while the determined aqueous solubility provides a critical benchmark for assessing bioavailability and guiding formulation strategies. Accurate and early characterization of this fundamental property is an indispensable step in the rational development of 6-Aminocinnolin-4-ol as a potential therapeutic agent.

References

  • Gaylord Chemical Corporation. (n.d.). DMSO Physical Properties. Retrieved from gchem.com [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from en.wikipedia.org [Link]

  • Platform of Chemical & Biological Analysis of Strasbourg (PCBiS). (n.d.). Thermodynamic solubility. Retrieved from pcbis.fr [Link]

  • Glomme, A., & Dressman, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 6-11. [Link]

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from scribd.com [Link]

  • Regulations.gov. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Corporation. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from bienta.net [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from univarsolutions.com [Link]

  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. Retrieved from utexas.edu [Link]

  • Royal Society of Chemistry. (2014). Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO). CrystEngComm, 16(30), 6945-6957. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-41. [Link]

Sources

Exploratory

Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of 6-Aminocinnolin-4-ol

Executive Summary Molecule: 6-aminocinnolin-4-ol (CAS: Variable based on salt/tautomer) Core Scaffold: Cinnoline (1,2-diazanaphthalene) Primary Application: Kinase inhibition (Type I/II), bioisostere of quinoline/isoquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 6-aminocinnolin-4-ol (CAS: Variable based on salt/tautomer) Core Scaffold: Cinnoline (1,2-diazanaphthalene) Primary Application: Kinase inhibition (Type I/II), bioisostere of quinoline/isoquinoline.

The Pharmacophore Paradox: While standard cheminformatics algorithms typically assign a static Hydrogen Bond Donor (HBD) count of 3 and Hydrogen Bond Acceptor (HBA) count of 4 to 6-aminocinnolin-4-ol, these values are deceptively simplified. In physiological conditions, this molecule undergoes a critical tautomeric shift from the enol (4-ol) to the keto (4-one) form. This shift redistributes the electronic density, altering the vector and strength of hydrogen bonding interactions—a factor that determines whether the drug successfully binds to the kinase hinge region or fails due to desolvation penalties.

This guide provides a rigorous analysis of the HBD/HBA profile, distinguishing between theoretical "Rule of 5" counts and experimental reality.

Part 1: Structural Analysis & Tautomeric Equilibrium

To accurately count H-bond features, one must first define the dominant species. 4-hydroxycinnolines are classic examples of N-heterocycles that exist in a tautomeric equilibrium between the hydroxy-azine (enol) and oxo-diazine (keto) forms.

The Tautomeric Shift

In the solid state and polar solvents (like water/plasma), the equilibrium strongly favors the cinnolin-4(1H)-one (keto) tautomer due to the high energetic stability of the amide-like resonance and the preservation of aromaticity in the benzene ring fusion.

  • Enol Form (6-aminocinnolin-4-ol): Characterized by an aromatic pyridine-like ring system.

  • Keto Form (6-amino-1H-cinnolin-4-one): Characterized by a cyclic amide (lactam) structure.

Quantitative HBD/HBA Counts
FeatureEnol Form (Theoretical)Keto Form (Physiological Dominant)Notes
H-Bond Donors (HBD) 3 3 Enol: -NH₂ (2) + -OH (1)Keto: -NH₂ (2) + Ring NH (1)
H-Bond Acceptors (HBA) 4 3 - 4 *Enol: Ring N1, Ring N2, -OH oxygen, -NH₂ nitrogenKeto: C=O oxygen, Ring N2, -NH₂ nitrogen. (Ring N1 becomes a donor).
Net Charge (pH 7.4) NeutralNeutralThe 6-amino group (pKa ~4.5) is likely unprotonated at physiological pH.

*Note on HBA Count: In the keto form, the amide-like carbonyl is a strong acceptor. The Ring N2 remains an acceptor. The Ring N1 is now protonated (donor) and loses acceptor capability. The -NH₂ nitrogen is technically an acceptor but is often sterically or electronically deactivated by resonance.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer that redefines the pharmacophore.

Tautomerism cluster_0 Pharmacophore Impact Enol Enol Form (6-aminocinnolin-4-ol) HBD: 3 (OH, NH2) HBA: 4 (N1, N2, O, N-amine) Keto Keto Form (6-amino-1H-cinnolin-4-one) DOMINANT SPECIES HBD: 3 (NH, NH2) HBA: 3-4 (C=O, N2, N-amine) Enol->Keto  Proton Transfer (Favored in Polar Solvent)   Impact Binding Mode Change: Enol binds via O-H (Donor) Keto binds via N-H (Donor) & C=O (Acceptor) Keto->Impact

Figure 1: Tautomeric equilibrium shifting the hydrogen bond donor/acceptor profile. The keto form is generally the relevant species for protein-ligand docking.

Part 2: Experimental Validation Protocols

As a Senior Scientist, relying on calculated values (cLogP, calculated HBD/HBA) is insufficient for lead optimization. You must validate the hydrogen bond acidity (


) and basicity (

) experimentally.
Protocol A: Solvatochromic Determination (Abraham Descriptors)

This method uses the solvatochromic shift of the molecule in different solvents to quantify its ability to donate or accept hydrogen bonds. This is superior to simple counting as it measures strength.

Objective: Determine Abraham descriptors


 (H-bond acidity) and 

(H-bond basicity).[1][2]

Reagents & Equipment:

  • Analyte: 6-aminocinnolin-4-ol (>98% purity).

  • Solvent Set: n-Heptane (non-polar), Dichloromethane (weak acceptor), Ethanol (donor/acceptor), DMSO (strong acceptor).

  • Instrument: UV-Vis Spectrophotometer (200-800 nm scan).

Step-by-Step Workflow:

  • Preparation: Prepare 10 µM solutions of the analyte in each solvent of the diverse set.

  • Spectral Acquisition: Measure

    
     for the lowest energy transition (typically the 
    
    
    
    or
    
    
    band).
  • Data Processing: Calculate the wavenumber

    
    .
    
  • Linear Solvation Energy Relationship (LSER) Fitting: Fit the data to the Kamlet-Taft equation:

    
    
    
    • 
      : Solvent dipolarity/polarizability.
      
    • 
      : Solvent H-bond acidity.[1]
      
    • 
      : Solvent H-bond basicity.
      
    • Coefficients (a, b): Represent the sensitivity of the solute (analyte) to the solvent's H-bond properties.

  • Interpretation:

    • High coefficient

      
       indicates the analyte is a strong H-bond Acceptor .
      
    • High coefficient

      
       indicates the analyte is a strong H-bond Donor .
      
Protocol B: NMR-Based H/D Exchange

To distinguish between the "static" protons (C-H) and "labile" protons (O-H, N-H) contributing to the HBD count.

  • Solvent: Dissolve 5 mg of compound in DMSO-

    
    .
    
  • Acquisition: Acquire a standard

    
    H-NMR spectrum.
    
  • D2O Shake: Add 2 drops of D

    
    O to the NMR tube and shake vigorously.
    
  • Re-acquisition: Acquire the spectrum again immediately.

  • Analysis:

    • Signals that disappear or diminish are exchangeable protons (HBDs).

    • For 6-aminocinnolin-4-ol (Keto form): Watch for the disappearance of the broad amide NH signal (~11-13 ppm) and the amino NH

      
       signal (~5-7 ppm).
      

Part 3: Implications for Drug Design[3][4]

Understanding the specific HBD/HBA count allows for rational modification of the scaffold.

Kinase Hinge Binding

Most kinase inhibitors bind to the "hinge region" of the ATP binding pocket.

  • The Donor-Acceptor Motif: The hinge region typically presents a backbone carbonyl (Acceptor) and a backbone NH (Donor).

  • Cinnoline Fit: The keto form of 6-aminocinnolin-4-ol presents an ideal complementary motif:

    • Ring NH (Donor)

      
       H-bonds with Hinge Carbonyl.
      
    • Ring N2 (Acceptor)

      
       H-bonds with Hinge NH.
      
    • Note: The 6-amino group often points towards the solvent front or interacts with the gatekeeper residue, depending on the vector.

Permeability & Solubility
  • Solubility: High HBD counts (3+) generally increase crystal lattice energy, reducing solubility. The 6-amino group significantly increases polarity.

  • Permeability: To cross the blood-brain barrier (BBB) or cell membrane, the molecule must desolvate.

    • Rule of Thumb: HBD > 3 is often a flag for poor permeability.

    • Strategy: If permeability is low, consider alkylating the 6-amino group (reducing HBD count by 1) or masking the cyclic amide.

Experimental Decision Workflow

Use this logic flow to determine if the H-bond profile requires optimization.

Optimization Start Start: 6-aminocinnolin-4-ol Scaffold Measure Measure logD (pH 7.4) & PAMPA Permeability Start->Measure CheckPerm Is Permeability < 10^-6 cm/s? Measure->CheckPerm HighPerm Permeability OK Proceed to Potency Assay CheckPerm->HighPerm No LowPerm Permeability Issue Likely Desolvation Penalty CheckPerm->LowPerm Yes Strategy1 Strategy A: Reduce HBD N-methylation of 6-amine LowPerm->Strategy1 Strategy2 Strategy B: Intramolecular H-Bond Introduce ortho-substituent to mask Donor LowPerm->Strategy2

Figure 2: Decision tree for optimizing the scaffold based on H-bond induced permeability issues.

References

  • Lipinski, C. A., et al. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews. Link

  • Abraham, M. H., et al. (2004).[5] Determination of Solvation Descriptors for Ionic Species: Hydrogen Bond Acidity and Basicity.[5][6] Journal of Chemical Information and Computer Sciences. Link

  • Platts, J. A., et al. (2006). Estimation of Abraham solvation equation coefficients for hydrogen bond formation. Journal of Chemical Information and Modeling. Link

  • Stanovnik, B., & Tišler, M. (1991). The Chemistry of Cinnolines. Comprehensive Heterocyclic Chemistry. (Standard text confirming tautomeric preferences of diazines).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Richter Cyclization Protocol for the Synthesis of 6-Aminocinnolines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows. Strategic Overview & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.

Strategic Overview & Mechanistic Rationale

Cinnolines are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and photophysical probes. While the classical von Richter synthesis relied on the diazotization of ortho-aminophenylpropiolic acids, modern synthetic paradigms favor the Richter-type cyclization of ortho-ethynylaryltriazenes [1]. Triazenes serve as highly stable, bench-ready "masked" diazonium salts that can be selectively unmasked under acidic conditions to trigger cyclization[2].

The 6-Amino Conundrum: Attempting a Richter cyclization directly on a precursor bearing a free 6-amino group is a fundamental design flaw. Unmasked diazonium intermediates will rapidly undergo intermolecular azo coupling with the highly nucleophilic free aniline moiety of neighboring molecules, leading to polymeric tar. Causality-Driven Solution: The 6-position must be masked with an electron-withdrawing protecting group—typically a nitro (-NO


) or acetamido (-NHAc) group—during the cyclization phase, followed by a chemoselective downstream reduction[3].

Pathway A Triazene Precursor (Nitro-protected) B Acidic Cleavage (48% HBr) A->B C Diazonium Ion (Transient) B->C - HNR2 D 6-endo-dig Cyclization C->D Alkyne Attack E 4-Bromo-6-nitrocinnoline D->E Br- Trapping F Nitro Reduction (SnCl2 or Fe) E->F G 6-Aminocinnoline (Target) F->G

Figure 1: Mechanistic workflow of the Richter-type cyclization yielding 6-aminocinnolines.

Condition Optimization & Causality

The success of the Richter cyclization hinges entirely on the choice of acid and solvent. The unmasking of the triazene requires a strong acid, but the solvent must not compete as a nucleophile.

Why Acetone and 48% Aqueous HBr?

  • Solvent Dynamics: Acetone is a polar, water-miscible aprotic solvent. Unlike alcohols or water-heavy mixtures, acetone solubilizes the hydrophobic triazene precursor while preventing unwanted solvolysis of the highly reactive vinyl cation intermediate[1].

  • Acid Equivalents (20 eq HBr): A massive excess of HBr is deployed not just to protonate the triazene (expelling the dialkylamine), but to flood the microenvironment with bromide ions (Br⁻). This ensures that the moment the 6-endo-dig cyclization occurs, the resulting cation is immediately trapped by Br⁻, preventing degradation[4].

  • Avoidance of Sulfuric Acid: Experimental data indicates that using H

    
    SO
    
    
    
    in acetone fails to induce cyclization. The lack of a strong nucleophilic counter-ion prevents the final trapping step, leading to the quantitative recovery of the starting triazene upon basic workup[5].

Optimization Start Acid & Solvent Selection for Triazene Unmasking HBr 48% aq. HBr / Acetone Start->HBr HCl Conc. HCl / Acetone Start->HCl H2SO4 H2SO4 / Acetone Start->H2SO4 HBr_Result Optimal Yield (>90%) Clean 4-Bromocinnoline HBr->HBr_Result HCl_Result Moderate Yield (~75%) 4-Chlorocinnoline formed HCl->HCl_Result H2SO4_Result Reaction Fails (0%) Triazene Recovered H2SO4->H2SO4_Result

Figure 2: Solvent and acid selection logic for triazene unmasking and cyclization.

Quantitative Optimization Data
Acid System (Equiv)Solvent SystemTemp (°C)Time (min)Primary ProductIsolated Yield
48% HBr (20 eq) Acetone 20 °C 10 4-Bromo-6-nitrocinnoline 92%
Conc. HCl (20 eq)Acetone20 °C154-Chloro-6-nitrocinnoline78%
48% HBr (20 eq)H

O / THF
20 °C30Complex mixture (Decomp.)<45%
H

SO

(2 eq)
Acetone20 °C60Starting Material Recovered0%

Data synthesized from established triazene cyclization benchmarks demonstrating the superiority of the HBr/Acetone system[1],[5],[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific visual or spectroscopic checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Richter Cyclization to 4-Bromo-6-nitrocinnoline

Materials Required:

  • 1-(3,3-dialkyltriaz-1-en-1-yl)-2-ethynyl-4-nitrobenzene (1.0 equiv)

  • Acetone (Analytical Grade)

  • 48% Aqueous Hydrobromic Acid (20.0 equiv)

  • Triethylamine (21.0 equiv)

Procedure:

  • Preparation: Dissolve the nitro-protected triazene precursor (1.0 equiv) in acetone to create a 0.1 M solution in a round-bottom flask[1].

  • Thermal Control: Submerge the flask in a 20 °C water bath. Causality: The unmasking of the diazonium species is exothermic; maintaining 20 °C prevents thermal degradation of the transient diazonium ion without freezing the cyclization kinetics.

  • Acid Addition: Vigorously stir the solution and quickly add 48% aqueous HBr (20 equiv) dropwise.

  • Reaction Monitoring: Stir for exactly 10 minutes[1].

    • Self-Validation Checkpoint 1 (Visual): The solution will rapidly change color (often deepening to a dark orange/red) and effervescence may be briefly observed as the dialkylamine is cleaved.

    • Self-Validation Checkpoint 2 (TLC): Elute a small aliquot in 20% EtOAc/Hexanes. The starting triazene (highly non-polar, UV-active) should completely disappear, replaced by a highly fluorescent, more polar spot under 365 nm UV light.

  • Quenching: Immediately quench the reaction by diluting the mixture with an aqueous solution of triethylamine (21 equiv)[1]. Causality: Precise neutralization prevents downstream acid-catalyzed hydrolysis of the newly formed 4-bromocinnoline into a cinnolin-4-one.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • NMR Validation: Take a crude

    
    H-NMR in Acetone-
    
    
    
    . The disappearance of the broad N-CH
    
    
    triazene signals at ~3.2–3.5 ppm and the terminal alkyne proton is the definitive indicator of successful cyclization[5].
Phase 2: Chemoselective Reduction to 4-Bromo-6-aminocinnoline

To yield the final 6-aminocinnoline, the nitro group must be reduced without causing hydrodehalogenation of the valuable 4-bromo substituent (which is often required for downstream Suzuki/Sonogashira cross-coupling)[4].

Procedure:

  • Dissolution: Dissolve the crude 4-bromo-6-nitrocinnoline in a 1:1 mixture of Ethanol and Ethyl Acetate (0.2 M).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl

    
    ·2H
    
    
    
    O, 5.0 equiv). Causality: SnCl
    
    
    is highly chemoselective for nitro groups and will not cleave the C4-Bromine bond, whereas Palladium on Carbon (Pd/C) with H
    
    
    gas would cause rapid hydrodehalogenation.
  • Heating: Reflux the mixture for 2 hours.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Basify the solution to pH 8 using saturated aqueous NaHCO

    
     (Note: Tin salts will precipitate as a thick white emulsion).
    
  • Filtration & Extraction: Filter the emulsion through a pad of Celite to remove tin oxides. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Final Validation:

    
    H-NMR will reveal a new broad singlet integrating for 2 protons (the -NH
    
    
    
    group) around 5.5–6.0 ppm, confirming the successful synthesis of the 6-aminocinnoline scaffold.

References

  • Danilkina, N. A., et al. "Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines." Molecules, 2019, 24(21), 3999. URL:[Link]

  • Goeminne, A., et al. "Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions." Tetrahedron Letters, 2010, 51(52), 6882-6885. URL:[Link]

  • Danilkina, N. A., et al. "Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s." Beilstein Journal of Organic Chemistry, 2015, 11, 373-380. URL:[Link]

  • Polukhtine, A., & Popik, V. V. "Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne." The Journal of Organic Chemistry, 2011, 76(15), 6188-6192. URL:[Link]

Sources

Application

Borsche-Herbert synthesis of 4-hydroxycinnoline derivatives

Application Note: Borsche-Herbert Synthesis of 4-Hydroxycinnoline Scaffolds Part 1: Executive Summary & Scientific Rationale The Borsche-Herbert synthesis represents the canonical pathway for constructing the 4-hydroxyci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Borsche-Herbert Synthesis of 4-Hydroxycinnoline Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Borsche-Herbert synthesis represents the canonical pathway for constructing the 4-hydroxycinnoline (cinnolin-4(1H)-one) core.[1] In modern drug discovery, this scaffold serves as a critical bioisostere to quinolines and isoquinolines, offering altered solubility profiles and hydrogen-bonding vectors for kinase inhibition and antibacterial targets.

While often overshadowed by the Richter synthesis (which yields 4-halocinnolines), the Borsche-Herbert method provides direct access to the 4-oxo pharmacophore via the diazotization of o-aminoacetophenones. This guide addresses the mechanistic nuances often omitted in standard texts, specifically focusing on the enolization-driven cyclization and the critical management of diazonium thermal stability to prevent phenol formation.

Key Technical Advantages:

  • Atom Economy: Intramolecular cyclization with water as the primary byproduct.

  • Scalability: Avoids the use of high-pressure reactors required for some Richter variations.

  • Versatility: Tolerates a wide range of electron-donating and withdrawing groups on the benzene ring.

Part 2: Mechanistic Principles

The reaction proceeds through a sequence of diazotization followed by an intramolecular electrophilic substitution. The "Borsche-Herbert" distinction specifically refers to the cyclization of 2-aminoaryl ketones (usually acetophenones) where the diazonium electrophile attacks the enol form of the pendant acetyl group.

Mechanism of Action
  • Diazotization: The primary amine is converted to a diazonium salt (

    
    ) using nitrous acid at low temperatures (<5°C).
    
  • Enolization: The acetyl group undergoes acid-catalyzed keto-enol tautomerism.

  • Cyclization: The electrophilic diazonium nitrogen attacks the electron-rich

    
    -carbon of the enol.
    
  • Aromatization: Loss of a proton and tautomerization yields the stable cinnolin-4(1H)-one.

Note on Tautomerism: While chemically named "4-hydroxycinnoline," NMR studies confirm that the 4-oxo (lactam) tautomer predominates in both solid state and solution (DMSO-


), a critical factor for docking simulations in medicinal chemistry.

BorscheMechanism Start 2-Aminoacetophenone Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl < 5°C Diazo->Start Dediazoniation (Thermal Failure) Enol Enol Tautomer (Transient) Diazo->Enol Acid Catalysis Equilibrium Cyclic Cinnolin-4(1H)-one (Product) Enol->Cyclic Intramolecular Coupling (-H+)

Figure 1: Mechanistic pathway of the Borsche-Herbert synthesis. Note the critical enolization step which dictates the rate of cyclization.

Part 3: Detailed Experimental Protocol

Safety Warning: Diazonium salts are potentially explosive when dry.[2] Never let the intermediate dry out. Perform all steps in a fume hood.

Materials & Reagents
  • Substrate: 2-Aminoacetophenone (10 mmol, 1.35 g)

  • Acid Source: Conc. HCl (12 M)

  • Nitrosating Agent: Sodium Nitrite (NaNO2)[1]

  • Solvent: Deionized Water / Glacial Acetic Acid (optional co-solvent for solubility)

Step-by-Step Procedure

1. Solubilization and Acidification

  • In a 100 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 10 mmol of substituted 2-aminoacetophenone in 15 mL of water and 5 mL of conc. HCl.

  • Checkpoint: If the aniline does not dissolve, add glacial acetic acid dropwise until homogenous or heat gently, then cool back down.

2. Diazotization (The Critical Control Point)

  • Cool the solution to 0–5°C using an ice/salt bath.

  • Prepare a solution of NaNO2 (11 mmol, 0.76 g) in 5 mL of water.

  • Add the NaNO2 solution dropwise over 20 minutes. Do not allow temperature to exceed 5°C.

  • Validation: Test the solution with starch-iodide paper.[3][4][5] An immediate blue-black color confirms excess nitrous acid (required).

3. Thermal Cyclization (The Borsche-Herbert Step)

  • Once addition is complete, stir at 0°C for 30 minutes.

  • Remove the ice bath.[1] Allow the mixture to warm to room temperature (25°C) over 1 hour.

  • Heat: Transfer the flask to an oil bath pre-heated to 60–80°C . Stir for 2–4 hours.

  • Observation: Evolution of nitrogen gas indicates decomposition (bad). Precipitation of a solid usually indicates product formation (good).

4. Isolation and Purification

  • Cool the mixture to room temperature.

  • Neutralize carefully with 10% NaOH or saturated Sodium Acetate solution to pH 6–7.

  • Filter the precipitate under vacuum. Wash with cold water (3 x 10 mL).

  • Recrystallization: Purify using Ethanol/Water or Glacial Acetic Acid depending on solubility.

Part 4: Optimization & Troubleshooting

The success of the Borsche-Herbert synthesis relies on balancing the stability of the diazonium salt against the rate of enolization.

Substituent Effects Table
Substituent (R)Electronic EffectImpact on CyclizationRecommended Modification
-H (Unsubst.)NeutralStandardStandard Protocol (60°C).
-NO2, -Cl Electron WithdrawingDestabilizes diazonium; Slows enolizationLower cyclization temp (40°C); longer time.
-OMe, -Me Electron DonatingStabilizes diazonium; Accelerates enolizationRapid reaction; watch for azo-coupling side products.
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impurity Check1 Is product a Phenol? Problem->Check1 Check2 Is product an Azo-dimer? Check1->Check2 No Sol1 Cause: Dediazoniation Fix: Lower Temp, Increase [Cl-] Check1->Sol1 Yes Sol2 Cause: Intermolecular Coupling Fix: Dilute Reaction, Lower pH Check2->Sol2 Yes

Figure 2: Diagnostic workflow for common synthetic failures.

Part 5: Applications in Drug Discovery

The 4-hydroxycinnoline scaffold is a privileged structure in medicinal chemistry.

  • Kinase Inhibition: The N1-N2 bond geometry mimics the hinge-binding region of ATP, making these excellent scaffolds for VEGFR and EGFR inhibitors.

  • Antibacterial Agents: Cinnoline derivatives have shown potency against MRSA by inhibiting DNA gyrase, similar to the quinolone mechanism of action.

Case Study: Synthesis of 6-Fluoro-4-hydroxycinnoline Using the protocol above with 2-amino-5-fluoroacetophenone yields the 6-fluoro derivative. This specific intermediate is a precursor to bioisosteres of ciprofloxacin, showing improved lipophilicity (LogP ~2.1) compared to the quinoline parent.

References

  • Borsche, W., & Herbert, A. (1941). Über Cinnoline.[1][6][7][8][9][10][11] Justus Liebigs Annalen der Chemie, 546(1-2), 293–303.

  • Schofield, K., & Simpson, J. C. E. (1945).[9] Cinnolines.[1][7][8][9][10][11] Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses. Journal of the Chemical Society, 520-524.

  • Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine.[12] Heterocycles, 75(1), 77-86.[12]

  • Sheng, M., et al. (2015).[2] Reactive Chemical Hazards of Diazonium Salts.[3][4] Organic Process Research & Development, 19(11), 1747–1751.

Sources

Method

Application Note: HPLC Method Development for Polar Cinnoline Compounds

Executive Summary Cinnoline (1,2-benzodiazine) scaffolds are increasingly prevalent in medicinal chemistry, particularly in the development of kinase inhibitors, antibacterial agents, and antitumor drugs.[1] However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline (1,2-benzodiazine) scaffolds are increasingly prevalent in medicinal chemistry, particularly in the development of kinase inhibitors, antibacterial agents, and antitumor drugs.[1] However, their physicochemical properties—specifically their basicity (pKa ~2.[1]64) and polar nitrogen-rich core—present distinct chromatographic challenges.[1]

Standard C18 methods often fail due to two primary failure modes:

  • Silanol Interaction: The basic nitrogen atoms interact with residual silanols on the silica surface, causing severe peak tailing.

  • Poor Retention: Polar derivatives (e.g., amino- or hydroxy-cinnolines) often elute in the void volume (

    
    ) of hydrophobic columns.[1]
    

This guide provides a decision-matrix approach to method development, prioritizing Pentafluorophenyl (PFP) phases for Reversed-Phase (RP) applications and Amide/Zwitterionic phases for Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Physicochemical Profile & Separation Logic[1]

Understanding the analyte is the first step in robust method design.

PropertyValue / CharacteristicChromatographic Implication
Core Structure 1,2-Benzodiazine (Fused Benzene + Pyridazine)Planar structure allows for strong

interactions.[1]
Basicity (pKa) ~2.64 (Parent); Derivatives: 2.0 – 8.0At neutral pH, many derivatives are uncharged.[1] At acidic pH (pH < 2.5), the N-2 atom protonates, increasing polarity and silanol affinity.[1]
Polarity (LogP) ~1.3 (Parent); Polar derivatives < 0Parent compound is amenable to RP; polar metabolites require HILIC or Aqueous-stable RP.[1]
UV Max ~250 nm, ~320 nmDual-wavelength monitoring recommended.[1]
Decision Matrix: Mode Selection

Use the following logic flow to determine the starting separation mode based on the calculated LogP (partition coefficient) of your specific derivative.

Cinnoline_Decision_Tree Start Start: Cinnoline Derivative LogP_Check Check LogP / LogD Start->LogP_Check RP_Path LogP > 0 (Moderately Polar) LogP_Check->RP_Path Hydrophobic HILIC_Path LogP < 0 (Highly Polar) LogP_Check->HILIC_Path Hydrophilic RP_Col_Select Select Stationary Phase RP_Path->RP_Col_Select HILIC_Col Amide or Zwitterionic Phase HILIC_Path->HILIC_Col PFP_Col Fluorophenyl (PFP) *Recommended* RP_Col_Select->PFP_Col Isomers/Basic C18_Aq C18-Aq / Polar Embedded (If 100% Aqueous needed) RP_Col_Select->C18_Aq General

Figure 1: Method selection decision tree based on analyte hydrophobicity.

Protocol A: Reversed-Phase (The PFP Strategy)

Why PFP? For nitrogen heterocycles like cinnoline, C18 columns often provide insufficient selectivity.[1] Pentafluorophenyl (PFP) phases offer three distinct interaction mechanisms that C18 lacks:

  • 
     Interactions:  The electron-deficient fluorine ring interacts strongly with the electron-rich cinnoline double bonds.
    
  • Dipole-Dipole: The C-F bonds interact with the polar C-N bonds of the diazine ring.

  • Shape Selectivity: Excellent for separating positional isomers of cinnoline derivatives.

Experimental Conditions
ParameterSpecification
Column PFP (Pentafluorophenyl) Core-Shell, 2.7 µm, 100 Å, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Temp 35°C
Gradient 5% B (Hold 1 min) -> 95% B (at 8 min) -> Hold (2 min)

Scientific Rationale:

  • pH 3.0: Ensures the cinnoline nitrogen is protonated. While this usually risks silanol tailing, PFP phases are often better end-capped or sterically protected.[1] The protonated state also enhances solubility.

  • Ammonium Formate: Provides ionic strength to suppress secondary ion-exchange interactions with the silica surface.

Protocol B: HILIC (For Polar Metabolites)

When to use: When the analyte elutes in the void volume (


) on RP columns, or for glycosylated/amino-cinnoline derivatives.[1]
Experimental Conditions
ParameterSpecification
Column Amide-Silica or Zwitterionic (e.g., HILIC-Z), 2.7 µm, 2.1 x 100 mm
Mobile Phase A 90:10 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 5.[1]8)
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 5.[1]8)
Flow Rate 0.3 mL/min
Temp 30°C
Gradient 100% A (High Organic) -> 60% A (over 10 min)

Critical Workflow Step: Sample Diluent

  • Do NOT dissolve samples in 100% water or DMSO for HILIC. This causes "solvent mismatch" leading to peak distortion.

  • Protocol: Dissolve sample in 50:50 ACN:Water, then dilute 1:10 with 100% Acetonitrile . The final injection solvent must be

    
     organic.
    

Troubleshooting & Optimization

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

This is the most common issue with basic cinnolines.[1]

  • Cause: Protonated Nitrogen (N-H+) interacting with deprotonated silanols (Si-O-).[1]

  • Fix 1 (Mobile Phase): Add 0.1% Triethylamine (TEA) or Dimethyloctylamine to the mobile phase.[1] These amines act as "sacrificial bases," blocking silanol sites. (Note: Not MS-compatible).

  • Fix 2 (MS-Compatible): Increase buffer concentration from 10 mM to 25 mM Ammonium Formate. High ionic strength masks the silanol charge.

  • Fix 3 (Column): Switch to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid) which has significantly fewer surface silanols.

Issue 2: Dewetting (Loss of Retention)[1]
  • Scenario: You are using a standard C18 column with 100% aqueous buffer to retain a polar cinnoline.

  • Mechanism: The hydrophobic C18 chains collapse to minimize surface energy with water, expelling the mobile phase from the pores.

  • Solution: Switch to a Polar-Embedded C18 (contains an amide or carbamate group in the ligand) or a C18-Aq phase. These phases remain wetted even in 100% aqueous conditions.

Optimization Cycle Diagram

Optimization_Cycle Run1 Initial Run (Gradient 5-95%) Eval Evaluate k' and Tailing Run1->Eval Tailing Tailing > 1.5? Eval->Tailing Peak Shape Issue Ret k' < 2? Eval->Ret Retention Issue Success Validate Method Eval->Success Pass Action_Tail Increase Ionic Strength or Change pH Tailing->Action_Tail Action_Ret Switch Mode (RP -> HILIC) Ret->Action_Ret Action_Tail->Run1 Action_Ret->Run1

Figure 2: Iterative optimization cycle for basic heterocycles.

References

  • PubChem. (2023).[1] Cinnoline Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2017).[1] Understanding and Managing the Separation of Basic Compounds in RPLC and HILIC. LCGC North America. [Link]

  • Phenomenex. (2023).[1] Selectivity of PFP (Pentafluorophenyl) Phases for Halogenated and Basic Compounds. Technical Notes. [Link]

  • Agilent Technologies. (2020).[1] HILIC Method Development for Polar Basic Compounds. Application Note 5990-XXXX. [Link]

  • Mishra, N., et al. (2015).[1][2] A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

Application

Application Note: Interpreting the 1H NMR Spectrum of 6-aminocinnolin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed methodology for the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-aminocinnolin-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-aminocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a comprehensive framework grounded in the principles of NMR spectroscopy and extensive literature on related cinnoline and quinoline derivatives. We will explore the predicted spectral features, the influence of molecular structure on chemical shifts and coupling constants, and provide a robust protocol for sample preparation and data acquisition. This guide is designed to be a self-validating system, enabling researchers to confidently assign the proton signals of 6-aminocinnolin-4-ol and analogous compounds.

Introduction: The Significance of 6-aminocinnolin-4-ol and the Role of 1H NMR

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, 6-aminocinnolin-4-ol, possesses key functional groups—an amino group and a hydroxyl group on the cinnoline core—that make it a valuable scaffold for further chemical modification in drug discovery programs.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3][4] It provides detailed information about the chemical environment of each proton, their connectivity, and the overall molecular structure. An accurate interpretation of the 1H NMR spectrum is therefore critical for confirming the identity and purity of synthesized 6-aminocinnolin-4-ol.

This application note will address the tautomeric nature of the molecule, predict the 1H NMR spectrum, and provide a step-by-step protocol for obtaining high-quality NMR data.

Molecular Structure and Tautomerism

A critical consideration for interpreting the NMR spectrum of 6-aminocinnolin-4-ol is the existence of tautomers. The "4-ol" nomenclature suggests a hydroxyl group at the C4 position. However, due to keto-enol tautomerism, it predominantly exists as 6-aminocinnolin-4(1H)-one . This equilibrium is important as it significantly influences the electronic environment of the protons and thus their chemical shifts. The 4-oxo tautomer is generally the more stable form for 4-hydroxycinnolines.

Predicted 1H NMR Spectrum of 6-aminocinnolin-4-ol

Solvent: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar, aromatic compounds containing exchangeable protons (NH and OH).

Predicted Chemical Shifts (δ) and Coupling Constants (J):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~ 6.5 - 7.0s-Singlet, as it has no adjacent protons. Its chemical shift is influenced by the adjacent carbonyl and nitrogen atoms.
H5~ 7.0 - 7.2d~ 2.0Doublet, due to coupling with H7. The electron-donating amino group at C6 will shield this proton, shifting it upfield.
H7~ 7.3 - 7.5ddJ(H7-H8) ≈ 8.5, J(H7-H5) ≈ 2.0Doublet of doublets, due to coupling with H8 and H5.
H8~ 7.8 - 8.0d~ 8.5Doublet, due to coupling with H7. This proton is deshielded by the adjacent nitrogen atom.
NH (amide)~ 11.0 - 12.0br s-Broad singlet, characteristic of an N-H proton in a heterocyclic system. Its chemical shift is concentration and temperature dependent.
NH2 (amino)~ 5.0 - 6.0br s-Broad singlet, characteristic of an amino group. The protons are exchangeable with D2O.

Experimental Protocol for 1H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of 6-aminocinnolin-4-ol.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid 6-aminocinnolin-4-ol sample.

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d6, 99.9% D).

  • Dissolution: Transfer the solid sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely.

  • Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Filtering (Optional): If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the NMR probe to the 1H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): Set to cover the expected range of proton signals (e.g., -2 to 14 ppm).

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm.

    • Referencing: Reference the spectrum to the residual solvent peak (for DMSO-d6, ~2.50 ppm).

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

Confirmatory Experiments
  • D2O Exchange: To confirm the identity of the NH and NH2 protons, add a drop of deuterium oxide (D2O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity.[7]

  • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment can be performed to confirm the coupling relationships between protons, particularly between H5, H7, and H8.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune, Lock, and Shim insert->setup acquire Acquire 1H Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent Peak process->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign confirm D2O Exchange & 2D NMR assign->confirm

Caption: Workflow for 1H NMR analysis of 6-aminocinnolin-4-ol.

Principles of Spectral Interpretation

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.[8]

  • Deshielding: Protons near electronegative atoms (like N and O) or in aromatic systems experience a stronger effective magnetic field and resonate at higher chemical shifts (downfield).

  • Shielding: Electron-donating groups, such as the amino group (-NH2), increase the electron density around nearby protons, shielding them from the magnetic field and causing them to resonate at lower chemical shifts (upfield).

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, resulting in the splitting of NMR signals.[4] The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons.

  • ortho-coupling (3J): Typically 7-9 Hz in benzene rings.

  • meta-coupling (4J): Typically 2-3 Hz.

  • para-coupling (5J): Typically 0-1 Hz.

Logical Relationships in Spectral Interpretation

interpretation_logic cluster_data Experimental Data cluster_info Structural Information chem_shift Chemical Shift (ppm) environment Electronic Environment chem_shift->environment multiplicity Multiplicity num_neighbors Number of Neighboring Protons multiplicity->num_neighbors coupling_const Coupling Constant (J, Hz) connectivity Proton Connectivity coupling_const->connectivity integration Integration proton_ratio Relative Number of Protons integration->proton_ratio structure Molecular Structure of 6-aminocinnolin-4-ol environment->structure num_neighbors->structure connectivity->structure proton_ratio->structure

Caption: Logical flow from NMR data to molecular structure.

Conclusion

The successful interpretation of the 1H NMR spectrum of 6-aminocinnolin-4-ol is a cornerstone for its chemical characterization. By understanding the principles of chemical shift and spin-spin coupling, and by following a systematic experimental protocol, researchers can confidently verify the structure of this and related pharmacologically relevant molecules. The predicted spectrum and detailed methodology provided in this application note serve as a valuable resource for scientists engaged in the synthesis and analysis of novel cinnoline derivatives.

References

  • Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J. 2018;13(2):122. [Link]

  • Supporting Information for "Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab.". [Link]

  • Elguero, J., et al. A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Structural Chemistry, 2022. [Link]

  • Patel, K. D., et al. Synthesis and characterization of some new cinnoline derivatives for its biological interest. International Journal of Chemical Studies, 2018. [Link]

  • SpectraBase. 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts. [Link]

  • Mishra, A., et al. A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 2022. [Link]

  • Amini, M., et al. (E)-Stilbene. RSC Advances, 2012. [Link]

  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". [Link]

  • Lewgowd, W. and Stanczak, A. Cinnoline Derivatives with Biological Activity. ResearchGate, 2025. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

  • Trakia Journal of Sciences. synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4- dioxo-1,3-diazaspiro. [Link]

  • Wikipedia. Proton nuclear magnetic resonance. [Link]

  • Nikolova, S., et al. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021. [Link]

  • Kaisin, M., et al. Preparation, identification, and quantitative NMR determination of silyl derivatives of 6-aminopenicillanic acid, 7-amino-3-methyl-delta3-cephem-4-carboxylic acid, and 7-amino-3-acetoxymethyl-delta3-cephem-4-carboxylic acid. Journal of Pharmaceutical Sciences, 1977. [Link]

  • SciELO South Africa. Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[5]arenes Derivatives. [Link]

  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

Sources

Method

Application Note: Strategic Functionalization of the 6-Amino Group in Cinnoline Scaffolds

Abstract & Strategic Importance The cinnoline (1,2-diazanaphthalene) scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry. Unlike its ubiquitous isomers (quinoline and isoquinoline), ci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The cinnoline (1,2-diazanaphthalene) scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry. Unlike its ubiquitous isomers (quinoline and isoquinoline), cinnoline possesses a unique electronic signature due to the low-lying LUMO of the pyridazine ring, conferring distinct


-stacking capabilities and hydrogen bond acceptor properties.

The 6-amino group acts as a critical "chemical pivot" in this system. Located on the benzenoid ring, it is electronically coupled to the electron-deficient diaza-heterocycle, yet remains sufficiently nucleophilic for derivatization. This Application Note provides validated workflows for transforming 6-aminocinnoline into high-value therapeutic candidates via three primary vectors:

  • Electrophilic Capping (Sulfonamides/Amides) for rapid SAR library generation.

  • Sandmeyer-Type Halogenation to access cross-coupling precursors.

  • Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) for late-stage heteroarylation.

Chemical Space & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic bias of the substrate.

  • Nucleophilicity: The 6-amino group in cinnoline is less basic (

    
     estimated 
    
    
    
    3.5–4.0) than aniline (
    
    
    4.6) or 6-aminoquinoline (
    
    
    5.6) due to the strong electron-withdrawing inductive effect (-I) of the N=N bond in the adjacent ring.
  • Solubility: Cinnolines are planar and prone to aggregation. Protocols below utilize polar aprotic solvents (DMF, DMSO) or biphasic systems to mitigate precipitation during reaction.

  • Stability: The diazonium intermediate derived from 6-aminocinnoline is sensitive to thermal decomposition. Strict temperature control (

    
    C) is mandatory during diazotization.
    
Visualizing the Synthetic Workflow

CinnolineWorkflow Start 6-Nitrocinnoline Inter 6-Aminocinnoline (The Pivot) Start->Inter Fe/NH4Cl or H2, Pd/C Prod1 Sulfonamides/Amides (Library Gen) Inter->Prod1 R-SO2Cl / R-COCl Pyridine, 0°C Prod2 6-Halo-cinnoline (Br, I) Inter->Prod2 Sandmeyer (tBuONO, CuBr2) Prod3 Biaryl/Heteroaryl Couplings Inter->Prod3 Pd-Catalysis (Buchwald-Hartwig) Prod4 Suzuki/Sonogashira Products Prod2->Prod4 Cross-Coupling

Figure 1: Strategic divergence from the 6-aminocinnoline precursor. The amine serves as a nucleophile (top/bottom paths) or a radical precursor (middle path).

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (6-Aminocinnoline)

Context: High-purity starting material is essential. Commercial sources often contain 6-nitro impurities. Mechanism: Chemoselective reduction of 6-nitrocinnoline.

Reagents:

  • 6-Nitrocinnoline (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step:

  • Dissolution: Suspend 6-nitrocinnoline (e.g., 5 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous stirring for 2–4 hours. Monitor via TLC (10% MeOH in DCM). The amine is significantly more polar than the nitro compound.
    
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Resuspend residue in water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
    • Yield Target: >85%[1]

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet (
      
      
      ) around 5.5–6.0 ppm.
Protocol B: Sandmeyer Transformation (Amino Bromo)

Context: Converting the amine to a bromide allows the scaffold to act as the electrophile in subsequent Suzuki or Sonogashira couplings. Challenge: The electron-deficient ring destabilizes the diazonium salt. We use tert-butyl nitrite (


-BuONO) for non-aqueous diazotization (Doyle modification) to prevent hydrolysis to the phenol.

Reagents:

  • 6-Aminocinnoline (1.0 eq)

  • tert-Butyl Nitrite (

    
    -BuONO) (1.5 eq)
    
  • Copper(II) Bromide (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve

    
     in anhydrous 
    
    
    
    under Argon.
  • Diazotization: Add

    
    -BuONO dropwise to the copper solution.
    
  • Addition: Add 6-aminocinnoline portion-wise (solid or solution) at

    
    C. Caution: Nitrogen gas evolution will occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is incomplete, heat to

    
    C for 30 mins.
    
  • Quench: Pour into 1N HCl (cold) to quench copper species.

  • Workup: Extract with EtOAc. Wash organic layer with

    
     (to remove Cu traces) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary Table: Halogenation Efficiency

Substrate Reagent System Product Typical Yield Notes

| 6-Amino |


 | 6-Bromo | 45-55% | Aqueous conditions lead to phenol byproduct. |
| 6-Amino | 

-BuONO /

/ MeCN | 6-Bromo | 75-82% | Preferred Method. Anhydrous conditions. | | 6-Amino |

-BuONO /

/ DMSO | 6-Iodo | 60-70% | Excellent for Sonogashira precursors. |
Protocol C: Buchwald-Hartwig Coupling (Amino Arylamine)

Context: Direct coupling of 6-aminocinnoline with aryl halides. Due to the potential for the cinnoline nitrogens to coordinate Pd, a specific ligand system is required. Ligand Choice:BrettPhos or XantPhos are recommended to prevent catalyst poisoning and facilitate reductive elimination.

Reagents:

  • 6-Aminocinnoline (1.0 eq)

  • Aryl Bromide (

    
    ) (1.1 eq)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%) or XantPhos (4 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Environment: Charge a reaction vial with

    
    , Ligand, 
    
    
    
    , and the Aryl Bromide. Purge with Argon (
    
    
    ).
  • Substrate Addition: Dissolve 6-aminocinnoline in Dioxane and add via syringe.

  • Heating: Seal the vial and heat to

    
    C for 12–16 hours.
    
  • Filtration: Cool to RT, dilute with DCM, and filter through Celite.

  • Purification: Flash chromatography. Note: Cinnoline amines often streak on silica; add 1% Triethylamine to the eluent.

Visualizing the Catalytic Cycle Issues

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord 6-Aminocinnoline Poison Catalyst Poisoning (Cinnoline N1/N2 binding) Coord->Poison No Bulky Ligand RedElim Reductive Elimination Coord->RedElim BrettPhos/XantPhos (Steric Protection) RedElim->Pd0 Product Release

Figure 2: Critical failure point in Cinnoline coupling. The N1/N2 atoms of the scaffold can sequester Palladium (red path). Bulky ligands like BrettPhos force the cycle towards the productive amine coupling (green path).

Troubleshooting & QC Standards

Common Failure Modes
  • Low Yield in Sandmeyer: Often caused by thermal instability of the diazonium salt. Solution: Ensure internal temperature never exceeds

    
    C during nitrite addition. Use the anhydrous 
    
    
    
    -BuONO method.
  • No Reaction in Buchwald: Catalyst poisoning. Solution: Switch to a precatalyst like BrettPhos Pd G3 to ensure active species generation.

  • Solubility Issues: Solution: If the product precipitates during reaction, switch solvent to DMA (Dimethylacetamide) or NMP.

Analytical Validation (E-E-A-T)

For publication or regulatory filing, 6-functionalized cinnolines must be characterized by:

  • HRMS: ESI+ mode. Cinnolines protonate easily.

  • 
     NMR:  Look for the characteristic downfield shift of C-3 and C-4 (typically 140–150 ppm).
    
  • HPLC Purity: Method: C18 Column,

    
     + 0.1% Formic Acid.
    

References

  • Mameri, S., et al. (2019). "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 24(12), 2271.[2][3]

  • Ramezani, P., et al. (2021). "Recent trends in the chemistry of Sandmeyer reaction: a review." Molecular Diversity, 25, 2500-2520.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • BenchChem Technical Guide. (2025). "6-Bromocinnolin-4-amine: Properties and Synthesis."

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-Chlorocinnoline Derivatives from 6-Aminocinnolin-4-ol

Abstract This document provides a comprehensive guide for the synthesis of 4-chlorocinnoline derivatives from 6-aminocinnolin-4-ol, a key transformation in medicinal chemistry. The 4-chloro group serves as a versatile sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-chlorocinnoline derivatives from 6-aminocinnolin-4-ol, a key transformation in medicinal chemistry. The 4-chloro group serves as a versatile synthetic handle for introducing diverse functionalities via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol details the experimental procedure, explains the underlying scientific principles, and offers practical guidance for researchers, scientists, and professionals in drug development.

Introduction

Cinnolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their broad spectrum of biological activities. The strategic modification of the cinnoline scaffold is crucial for the development of novel therapeutic agents. The conversion of a hydroxyl group at the 4-position to a chlorine atom is a pivotal step, rendering the C4 carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of substituents, facilitating the synthesis of libraries of compounds for biological screening.

The transformation of 6-aminocinnolin-4-ol to a 4-chlorocinnoline derivative is typically accomplished using a chlorinating agent such as phosphoryl chloride (POCl₃). This reaction is a cornerstone of heterocyclic synthesis and provides a reliable route to valuable intermediates.

Scientific Rationale and Reaction Mechanism

The conversion of a 4-hydroxycinnoline to a 4-chlorocinnoline using phosphoryl chloride is a classic example of a nucleophilic substitution reaction on a heteroaromatic ring. The generally accepted mechanism involves the following steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of phosphoryl chloride.

  • Formation of a Phosphate Ester Intermediate: This leads to the formation of a dichlorophosphate ester intermediate, which is a much better leaving group than the original hydroxyl group.

  • Nucleophilic Attack: A chloride ion, generated from phosphoryl chloride, acts as a nucleophile and attacks the electron-deficient C4 position of the cinnoline ring.

  • Leaving Group Departure: The C-O bond is cleaved, and the dichlorophosphate group departs, resulting in the formation of the 4-chlorocinnoline product.

Phosphoryl chloride is a powerful reagent for this transformation, acting as both the activating agent and the source of the chloride nucleophile.[1][2] The reaction is often carried out using an excess of phosphoryl chloride, which can also serve as the solvent.[3][4]

Experimental Workflow Diagram

Figure 1. Experimental workflow for the synthesis of 4-chlorocinnoline derivatives.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Aminocinnolin-4-ol≥95%Commercially AvailableStarting material
Phosphoryl chloride (POCl₃)Reagent Grade, ≥99%Commercially AvailableCorrosive, handle in fume hood
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-houseFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor chromatography
TLC PlatesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring
Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure

Safety Precaution: Phosphoryl chloride is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 6-aminocinnolin-4-ol (1 equivalent).

  • Reagent Addition: Under an inert atmosphere, carefully add an excess of phosphoryl chloride (POCl₃) to the flask. The POCl₃ will serve as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux, which is approximately 110 °C, and maintain this temperature for 3 to 6 hours.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This will quench the excess POCl₃.

    • Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Extraction and Isolation:

    • Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[4][5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 4-chlorocinnoline derivative.

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Discussion and Key Considerations

  • The reaction is sensitive to moisture; therefore, the use of dry glassware and an inert atmosphere is recommended.

  • The quenching and neutralization steps are exothermic and should be performed with caution in an ice bath.

  • The 4-chloro group in the product is now activated for nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and other nucleophiles.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature and continue to monitor by TLC.
Deactivated POCl₃ due to moisture.Use freshly opened or distilled POCl₃. Ensure all glassware is thoroughly dried.
Low Yield Incomplete extraction of the product.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions.
Product decomposition during work-up.Maintain a low temperature during quenching and neutralization.

Conclusion

This protocol provides a reliable and effective method for the synthesis of 4-chlorocinnoline derivatives from 6-aminocinnolin-4-ol using phosphoryl chloride. This transformation is a critical step in the development of new cinnoline-based compounds with potential therapeutic applications. The resulting 4-chlorocinnoline is a versatile intermediate, primed for further chemical modifications.

References

  • BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine. Benchchem.
  • Lombard, J., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molecules, 28(5), 2205.
  • Chen, C. C., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Journal of the Chinese Chemical Society, 48(3), 487-496.
  • Tapia, R. A., et al. (2002). SYNTHESIS OF 4-ALKYLAMIN0-6-CHLOROQUINOLINES AS POTENTIAL TRYPANOCIDAL AGENTS. Bol. Soc. Chil. Quím., 47(3).
  • Ahangar, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(49), 29331-29338.
  • Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(7), 485-505.
  • Lee, G., et al. (2017). Methods for the preparation of 6-aminoisoquinoline.
  • Klapars, A., & Mattson, R. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1845-1856.
  • Kamal, A., & Basha, S. J. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4527-4533.
  • Ghosh, S., & Mondal, S. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1681-1688.
  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5574-5577.
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • Castle, R. N., & Kuraishi, M. (1966). A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines. Journal of the Chemical Society C: Organic, 1223-1225.
  • Nguyen, T., & Francis, M. B. (2003). Practical synthetic route to functionalized rhodamine dyes. Organic Letters, 5(18), 3245-3248.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • Smodis, J., et al. (2005). Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride: Synthesis of Novel Phosphoric Acid Esters of 4-Hydroxy-2-quinolone. Monatshefte für Chemie / Chemical Monthly, 136(8), 1313-1324.
  • Chemistry Stack Exchange. (2019, February 7). Rationalising the reactivity of phosphoryl chloride.
  • Reddit. (2023, February 3). Thionyl Chloride vs Phosphoryl Chloride Reactivity. r/OrganicChemistry.
  • Chen, H., et al. (2013). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 3(38), 16247-16250.

Sources

Method

Microwave-assisted synthesis of amino-substituted cinnolines

Application Note: Accelerated Library Generation of Amino-Substituted Cinnolines via Microwave Irradiation Executive Summary The cinnoline scaffold (1,2-benzodiazine) is a critical pharmacophore in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Library Generation of Amino-Substituted Cinnolines via Microwave Irradiation

Executive Summary

The cinnoline scaffold (1,2-benzodiazine) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere to quinolines and isoquinolines.[1] Its derivatives, particularly 4-amino-substituted cinnolines , exhibit potent biological activities, including EGFR tyrosine kinase inhibition, antibacterial properties, and antitumor efficacy.

Traditional thermal synthesis of these targets via Nucleophilic Aromatic Substitution (


) or transition-metal catalysis often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to the formation of degradation byproducts.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving purity and yield. We focus on two primary pathways:

  • Catalyst-Free

    
    :  Exploiting the high electrophilicity of the C4 position.
    
  • Pd-Catalyzed Buchwald-Hartwig Amination: For sterically hindered or electron-deficient amines.

Scientific Rationale & Mechanism

The Electrophilic Advantage of Cinnoline

The reactivity of the cinnoline core is defined by the 1,2-diazine ring. The


 hybridized nitrogen atoms exert a strong electron-withdrawing effect, significantly reducing electron density at the C4 position. This makes 4-halocinnolines excellent substrates for 

reactions, often superior to their quinoline counterparts.
Why Microwave Irradiation?

While the C4 position is reactive, thermal methods often require high boiling solvents (e.g., phenol, DMSO) and long reflux times to overcome the activation energy, especially with weak nucleophiles (anilines).

  • Dipolar Polarization: Microwave irradiation (2450 MHz) directly couples with polar solvents (NMP, EtOH) and reagents, generating rapid internal heating.

  • Arrhenius Acceleration: The ability to safely superheat solvents beyond their atmospheric boiling points (in sealed vessels) allows for reaction rates 10–100x faster than conventional reflux.

Mechanistic Pathway (S_NAr)

The reaction proceeds via a Meisenheimer-like transition state. The negative charge is effectively delocalized onto the N1 and N2 atoms, stabilizing the intermediate.

SNAr_Mechanism cluster_MW Microwave Activation Start 4-Chlorocinnoline TS Meisenheimer Complex Start->TS Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TS Product 4-Aminocinnoline TS->Product Aromatization (-Cl) HCl HCl (Scavenged) TS->HCl

Figure 1: Mechanistic pathway of the microwave-promoted S_NAr reaction on the cinnoline scaffold.

Experimental Protocols

Pre-requisite: Scaffold Synthesis

Note: This guide assumes the availability of 4-chlorocinnoline. If starting from 4-hydroxycinnoline, convert using


 (Standard thermal protocol recommended for scale-up, or MW at 100°C for 15 min).
Protocol A: Catalyst-Free Microwave (Standard Library)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Materials:

  • 4-Chlorocinnoline (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Green alternative: Water/EtOH mixtures.

  • Base: None required for aliphatic amines (use excess amine). For anilines, add

    
     (1.5 equiv).
    

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, dissolve 4-chlorocinnoline (164 mg, 1.0 mmol) in iPrOH (3 mL).

  • Addition: Add the amine (1.2 mmol). If the amine is a hydrochloride salt, add

    
     (2.0 mmol) to liberate the free base.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up:

    • Method A (Precipitation): Cool to RT. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether.

    • Method B (Extraction): Concentrate solvent in vacuo, dilute with DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.

Data Comparison:

EntryAmineThermal ConditionsThermal YieldMW ConditionsMW Yield
1MorpholineReflux EtOH, 6 h65%140°C, 10 min92%
2BenzylamineReflux EtOH, 5 h70%140°C, 10 min95%
3AnilineReflux iPrOH, 12 h45%150°C, 20 min88%
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Electron-deficient anilines, sterically hindered amines, or when S_NAr fails.

Materials:

  • 4-Chlorocinnoline (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the microwave vial with argon or nitrogen.

  • Loading: Add 4-chlorocinnoline (1.0 mmol), amine (1.2 mmol),

    
     (4.5 mg), Ligand (20 mg), and 
    
    
    
    (650 mg).
  • Solvent: Add degassed 1,4-Dioxane (4 mL). Seal immediately.

  • Irradiation:

    • Temperature: 120°C

    • Time: 10–20 minutes

    • Pre-stirring: 30 seconds (to mix solids)

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (S_NAr) Amine is too weak/hindered.Switch to Protocol B (Buchwald) or increase Temp to 160°C using NMP as solvent.
High Pressure Errors Solvent vapor pressure too high.Switch from EtOH to NMP or DMF (lower vapor pressure). Ensure vial headspace is sufficient.
Product Degradation Thermal instability of amine.Reduce temp to 100°C and extend time to 30 min.
Pd Catalyst "Blacking Out" Catalyst decomposition.Ensure strict inert atmosphere. Switch to pre-formed catalysts like

.

Workflow Visualization

Workflow Library_Plan Target Library (Amino-Cinnolines) Scaffold Scaffold: 4-Chlorocinnoline Library_Plan->Scaffold Decision Amine Nucleophilicity? Scaffold->Decision Route_A Route A: S_NAr (Aliphatic/Rich Anilines) Decision->Route_A High Route_B Route B: Pd-Catalysis (Deficient/Hindered) Decision->Route_B Low MW_Cond_A MW: 140°C, 15 min iPrOH Route_A->MW_Cond_A MW_Cond_B MW: 120°C, 20 min Dioxane, Pd(OAc)2 Route_B->MW_Cond_B Purification Work-up & Isolation MW_Cond_A->Purification MW_Cond_B->Purification

Figure 2: Decision tree for selecting the optimal microwave synthesis pathway.

References

  • Cinnoline Scaffold in Medicinal Chemistry

    • Source: "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019.[3][4]

    • Relevance: Establishes the biological importance of the 4-amino substitution p
  • Microwave-Assisted

    
     on Heterocycles: 
    
    • Source: "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." Molecules, 2006.[5] (Analogous chemistry for benzodiazines).

    • Relevance: Validates the mechanism and solvent choices (Isopropanol) for diazine systems.
  • Buchwald-Hartwig Amination Protocols

    • Source: "Buchwald–Hartwig amination."[2][6][7][8] Wikipedia / Primary Literature Review.

    • Relevance: Provides the foundational catalytic cycles and ligand choices (Xantphos/BINAP) adapted here for the cinnoline core.
  • General Microwave Quinoline/Cinnoline Synthesis

    • Source: "Microwave-assisted Synthesis of Quinolines."[3][5][9][10][11][12] Current Microwave Chemistry.

    • Relevance: Benchmarks thermal vs. microwave yields for similar bicyclic nitrogen heterocycles.

Sources

Application

Application Note: Protocol for the Diazotization of 6-Aminocinnolin-4-ol

Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Overview & Strategic Utility The cinnoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Overview & Strategic Utility

The cinnoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in human neutrophil elastase (HNE) inhibitors, antimicrobial agents, and kinase modulators[1],[2]. Functionalizing the cinnoline core often relies on the strategic placement of halogens, pseudohalogens, or hydrazine moieties.

The diazotization of 6-aminocinnolin-4-ol (CAS: 854897-28-2) serves as a critical gateway reaction, converting a stable primary aromatic amine into a highly reactive diazonium intermediate. This intermediate can subsequently be intercepted via Sandmeyer-type halogenations, azo couplings, or reductions. This application note provides a mechanistically grounded, self-validating protocol for the diazotization of 6-aminocinnolin-4-ol, ensuring high fidelity and yield in downstream transformations.

Mechanistic Insights & Causality in Experimental Design

To successfully manipulate 6-aminocinnolin-4-ol, chemists must account for the unique electronic properties of the cinnoline core.

Tautomeric Considerations

While conventionally drawn as a heteroaromatic phenol ("cinnolin-4-ol"), extensive


H, 

C, and

N NMR spectroscopic investigations have definitively proven that in polar solvents, this compound exists almost exclusively as the cinnolin-4(1H)-one tautomer[2],[3].
  • Causality in Acid Selection: Because the molecule exists as an amide-like cinnolinone rather than a true phenol, the electron density across the fused bicyclic system is altered. The ring nitrogens are less basic than those in standard pyridazines[4]. Consequently, the 6-amino group is the primary site of protonation. However, the electron-withdrawing nature of the protonated cinnolinone core necessitates the use of a strong, concentrated acid (e.g., 6M HCl or 30% H

    
    SO
    
    
    
    ) to ensure complete amine solubilization and to prevent the formation of insoluble diazoamino oligomers.
  • Causality in Temperature Control: Diazonium salts derived from electron-deficient heterocycles are notoriously unstable. If the internal temperature exceeds 5 °C, the 6-diazoniumcinnolin-4(1H)-one intermediate will rapidly undergo unimolecular decomposition (loss of N

    
    ) followed by nucleophilic attack by water, prematurely yielding cinnoline-4,6-diol[5]. Strict cryogenic control (0–5 °C) is mandatory.
    

Visualized Synthetic Workflow

Pathway A 6-Aminocinnolin-4-ol (Cinnolin-4(1H)-one) B Acidic Solubilization (6M HCl, 0-5 °C) A->B C Nitrosation (NaNO2, <5 °C) B->C D Diazonium Intermediate [6-N2+-Cinnolin-4(1H)-one] C->D Starch-Iodide Validation E Sandmeyer Reaction (CuCl or CuBr) D->E F Hydrolysis (H2O, 100 °C) D->F G Reduction (SnCl2, HCl) D->G E_out 6-Halo-cinnolin-4-ol E->E_out F_out Cinnoline-4,6-diol F->F_out G_out 6-Hydrazinocinnolin-4-ol G->G_out

Workflow for the diazotization of 6-aminocinnolin-4-ol and subsequent downstream transformations.

Self-Validating Experimental Protocol

Scale: 10.0 mmol Caution: Diazonium salts in their dry state are highly explosive. Never isolate the dry diazonium intermediate. Always generate and consume it in situ in an aqueous or solvent-wet state[6].

Phase 1: Amine Solubilization & Salt Formation
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Add 6-aminocinnolin-4-ol (1.61 g, 10.0 mmol) to the flask.

  • Add 15 mL of 6M Hydrochloric Acid (HCl) . Stir vigorously at room temperature for 10 minutes until a uniform suspension of the hydrochloride salt is achieved.

  • Submerge the flask in an ice-salt bath (NaCl/ice) and cool the suspension until the internal temperature stabilizes between 0 °C and 2 °C .

Phase 2: Diazotization
  • In a separate vial, dissolve Sodium Nitrite (NaNO

    
    )  (0.76 g, 11.0 mmol, 1.1 equiv.) in 5 mL of pre-chilled deionized water.
    
  • Transfer the NaNO

    
     solution to the addition funnel.
    
  • Add the NaNO

    
     solution dropwise to the amine suspension over a period of 15–20 minutes. Critical Control:  Adjust the addition rate to ensure the internal temperature never exceeds 5 °C. The suspension will gradually transition into a clear or slightly turbid yellow/orange solution as the diazonium salt forms.
    
  • Self-Validation Step (Starch-Iodide Test): After the addition is complete, stir for 15 minutes at 0 °C. Dip a glass rod into the reaction mixture and touch it to a strip of starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been completely consumed. (If the test is negative, add 0.05 g increments of NaNO

    
     until a positive test persists).
    
  • Quenching: Excess nitrous acid will aggressively oxidize downstream transition metal catalysts (e.g., Cu(I) in Sandmeyer reactions). Add solid Sulfamic Acid (approx. 50–100 mg) in small portions until effervescence ceases and a repeat starch-iodide test returns negative.

Phase 3: Downstream Application (Example: Sandmeyer Chlorination)
  • In a separate 250 mL flask, dissolve Copper(I) Chloride (CuCl) (1.19 g, 12.0 mmol, 1.2 equiv.) in 10 mL of concentrated HCl. Cool this solution to 0 °C.

  • Transfer the cold diazonium solution dropwise into the vigorously stirring CuCl solution. Nitrogen gas will immediately evolve.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Heat the mixture to 60 °C for 30 minutes to drive the decomposition of the copper-diazonium complex to completion.

  • Cool the mixture to 0 °C and carefully neutralize to pH 6–7 using concentrated aqueous ammonia. Collect the precipitated 6-chlorocinnolin-4-ol via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

The diazonium intermediate generated via this protocol can be diverted into multiple synthetic pathways. The table below summarizes the optimized conditions and expected yields for standard downstream transformations.

Downstream TargetReagents & CatalystTemp. ProfileExpected Yield (%)Mechanistic Note
6-Chlorocinnolin-4-ol CuCl (1.2 eq), conc. HCl0 °C → 60 °C65 – 75%Radical-nucleophilic aromatic substitution (Sandmeyer).
6-Bromocinnolin-4-ol CuBr (1.2 eq), 48% HBr0 °C → 60 °C60 – 70%Requires HBr instead of HCl in Phase 1 to prevent halogen scrambling.
Cinnoline-4,6-diol H

O, 30% H

SO

0 °C → 100 °C50 – 60%Requires H

SO

in Phase 1. Heat drives S

1-like hydrolysis.
6-Hydrazinocinnolin-4-ol SnCl

(2.5 eq), conc. HCl
-5 °C → 25 °C70 – 80%Direct reduction of the diazonium nitrogen; maintain strict anaerobic conditions.

References

  • Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1), 77.[2]

  • Castle, R. N., et al. (1966). Cinnoline Chemistry. V. 4-Mercaptocinnolines and Related Compounds. The Journal of Organic Chemistry. [3]

  • Science of Synthesis (2004). Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Georg Thieme Verlag. [4],[6]

  • Wiles, J. A., et al. (2006). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC / NIH.[1]

  • Haider, N., & Holzer, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of cinnoline ring closure reactions

Ticket ID: CIN-OPT-2026 Subject: Improving Yield and Reproducibility in Cinnoline Ring Closure Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CIN-OPT-2026 Subject: Improving Yield and Reproducibility in Cinnoline Ring Closure Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Welcome to the Cinnoline Synthesis Support Center. You are likely here because your ring closure yields are stalling below 40%, or you are encountering inseparable tars during purification.

Cinnolines (benzo[c]pyridazines) are notoriously sensitive to the electronic nature of the precursor and the specific method of cyclization. This guide moves beyond textbook definitions to address the process chemistry variables that kill yield: diazonium instability in classical routes and catalyst poisoning in modern metal-catalyzed routes.

Critical Control Points: The Richter-Type Cyclization

For users synthesizing cinnolines via diazotization of o-alkynylanilines.

The Core Problem: Diazonium Stability

The classical Richter synthesis relies on the formation of a diazonium intermediate. The failure mode is rarely the cyclization itself, but the competition between cyclization and hydrolysis (forming phenols) or azo-coupling (forming tars) before the ring can close.

Mechanism & Failure Pathways

The following diagram illustrates the kinetic competition during the reaction.

RichterMechanism Start o-Alkynylaniline Reagent NaNO2 / HX (Acid Choice Critical) Start->Reagent Diazo Diazonium Intermediate [Ar-N≡N]+ Reagent->Diazo < 5°C Control Cyclization Intramolecular Attack (Cinnoline Product) Diazo->Cyclization Fast (High Yield) Hydrolysis H2O Attack (Phenol Byproduct) Diazo->Hydrolysis Slow (If wet/hot) Coupling Intermolecular Coupling (Azo Tars) Diazo->Coupling Conc. Dependent

Figure 1: Kinetic competition in Richter-type cyclization. Yield loss occurs when temperature spikes or concentration promotes intermolecular coupling.

Optimized Protocol: The "Counter-Ion" Effect

Standard HCl protocols often fail because the chloride counter-ion is nucleophilic enough to cause side reactions. Switching to non-nucleophilic counter-ions stabilizes the diazonium salt.

Step-by-Step Optimization:

  • Solvent Switch: Do not use water alone. Use Acetonitrile (MeCN) or THF with minimal water. This increases the solubility of the lipophilic alkyne precursor.

  • Acid Source: Replace HCl with HBF₄ (tetrafluoroboric acid) or p-TsOH . The BF₄⁻ anion stabilizes the diazonium salt, allowing time for the alkyne to cyclize [1].

  • Temperature Ramp:

    • Formation:[1][2][3][4][5][6][7] 0°C to -5°C (Ice/Salt bath).[8]

    • Cyclization: Allow to warm to RT slowly over 4 hours. Rapid warming causes nitrogen evolution (decomposition) rather than cyclization.

ParameterStandard ProtocolHigh-Yield Protocol Reason
Acid HCl (conc.)HBF₄ (48% aq) Prevents nucleophilic attack by Cl⁻; stabilizes diazonium.
Solvent Water/EtOHMeCN Improves homogeneity; prevents azo-coupling precipitation.
Concentration 0.5 M0.1 M High dilution disfavors intermolecular tar formation.

Modern Workflow: Pd-Catalyzed Annulation

For users synthesizing substituted cinnolines via o-haloanilines and internal alkynes (Larock-type).

The Core Problem: Catalyst Death

In Palladium-catalyzed Sonogashira/Cyclization cascades, the amine moiety can coordinate to Pd(II), creating a "sink" that deactivates the catalyst.

Workflow Visualization

PdCycle Precursors o-Iodoaniline + Alkyne Intermed Oxidative Addition Complex Precursors->Intermed + Cat Cat Pd(OAc)2 / Ligand Insert Alkyne Insertion Intermed->Insert Regioselectivity Step Product Cinnoline Derivative Insert->Product Reductive Elimination Product->Cat Catalyst Regeneration

Figure 2: The cascade pathway. Failure usually occurs at the 'Insertion' step due to steric bulk or improper ligand choice.

Optimized Protocol: The "Ligand-Switch" Method

For difficult substrates (bulky alkynes), standard PPh₃ fails.

  • Catalyst: Use Pd(OAc)₂ (5 mol%) .

  • Ligand: Use Dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of Dppf facilitates the reductive elimination step which forms the C-N bond [2].

  • Base: Cs₂CO₃ (Cesium Carbonate). Unlike organic bases (Et₃N), inorganic bases prevent the formation of ammonium salts that can trap the Pd catalyst.

  • Temperature: 100°C in Toluene or DMF.

Troubleshooting Matrix (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: This is typical of "Azo Polymerization."

  • Fix: In the Richter method, your concentration is too high. Dilute the reaction to 0.05M. If using the Pd-method, this indicates oxidation of the aniline. Degas your solvents thoroughly with Argon before adding the catalyst.

Q2: I see the Sonogashira product (alkynyl aniline) but no cyclization.

  • Diagnosis: The ring closure is sterically hindered or the nitrogen is not nucleophilic enough.

  • Fix:

    • Chemical:[1][2][3][4][5][8][9][10][11][12] Add a Lewis Acid promoter like CuCl (10 mol%) or ZnCl₂ to activate the alkyne for nucleophilic attack by the nitrogen.

    • Thermal: Increase temperature to 120°C using a sealed tube (microwave reactor is preferred for 30 mins).

Q3: The product decomposes on the silica column.

  • Diagnosis: Cinnolines are basic (pKa ~2.6) and can streak or degrade on acidic silica.

  • Fix: Pre-treat your silica gel with 2% Triethylamine (Et₃N) in Hexanes before loading the column. This neutralizes the acidic sites on the silica [3].

Q4: Isomeric mixtures are forming (7-substituted vs 6-substituted).

  • Diagnosis: In Widman-Stoermer or Pd-routes, if the alkyne is unsymmetrical, regioselectivity is governed by sterics.

  • Fix: Use a bulky ligand (like XPhos ) to enforce steric control, favoring the placement of the larger alkyne substituent distal to the nitrogen.

References

  • Richter Synthesis Optimization: Sadek, K. U., et al. "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry, vol. 16, no. 6, 2019. Link

  • Palladium Catalysis Protocols: "Palladium-Catalyzed Synthesis of 2-Chlorobenzo[c]cinnoline." BenchChem Application Notes, 2024. Link

  • Purification & Properties: Simpson, J.C.E.[6] "Condensed Pyridazine and Pyrazine Rings."[5][6] Interscience Publishers, 1953. (Foundational text on isolation).

  • General Review: "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives." International Journal of Pharmaceutical Education and Research, 2025.[2] Link

Sources

Optimization

Solubility issues with 6-aminocinnolin-4-ol in organic solvents

Welcome to the Heterocyclic Scaffolds Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when handling highly polar, polyfunctional heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Scaffolds Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when handling highly polar, polyfunctional heterocycles. 6-aminocinnolin-4-ol is a notoriously difficult scaffold. Before attempting to force this compound into solution using arbitrary solvent mixtures, we must first understand the thermodynamic causality behind its physical behavior.

The Core Problem: Tautomerism and Lattice Energy

The insolubility of 6-aminocinnolin-4-ol is not an accident; it is a structural feature. In both the solid state and in solution, this compound predominantly exists as its tautomer, cinnolin-4(1H)-one [1].

This tautomeric shift creates a highly polarized molecule with a dense push-pull hydrogen bonding network. The 6-amino group acts as a dual H-bond donor, while the 4-oxo group and the ring nitrogens act as strong acceptors. This homomeric network results in a massive crystal lattice energy. To dissolve the compound, your solvent must pay the high thermodynamic penalty required to break this lattice. Standard non-polar solvents simply cannot compete with these intermolecular forces.

Below is the quantitative solubility profile of the freebase to guide your initial solvent selection.

Quantitative Data: Solubility Profile of 6-aminocinnolin-4-ol

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Application / Recommendation
Non-Polar Dichloromethane (DCM)8.9< 0.1Not recommended. Requires chemical masking (silylation) first.
Polar Protic Methanol (MeOH)32.70.5 - 2.0Poor. Only suitable for slurrying, trituration, or quenching.
Polar Aprotic N,N-Dimethylformamide (DMF)36.710 - 25Good for heated reactions (e.g., SNAr, cross-couplings).
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.730 - 50Excellent. Standard for NMR acquisition and stock solutions.
Aqueous Acid 0.1 M HCl (aq)~80> 50Excellent. Forms highly soluble hydrochloride salts.

Visualizing the Troubleshooting Logic

To bypass these solubility barriers, we must either thermodynamically overwhelm the H-bond network (using highly polar aprotic solvents/salts) or chemically mask the donors.

SolubilityWorkflow Root 6-aminocinnolin-4-ol (Insoluble Lattice) Mechanism H-Bonding & Tautomerism (4(1H)-one form) Root->Mechanism Driven by NMR Analytical (NMR) Mechanism->NMR Synthesis Synthetic Reactions Mechanism->Synthesis Purification Purification / Workup Mechanism->Purification NMR_Sol Use DMSO-d6 (Strong H-bond acceptor) NMR->NMR_Sol Overcome via Synth_Sol Transient Silylation (Masks H-bond donors) Synthesis->Synth_Sol Overcome via Pur_Sol Salt Formation (Protonation at N-1/Amino) Purification->Pur_Sol Overcome via

Fig 1: Logical workflow for overcoming 6-aminocinnolin-4-ol solubility barriers via solvent/masking.

Troubleshooting FAQs

Q: I cannot obtain a clear 13C-NMR spectrum because the compound crashes out of CDCl3 and MeOD. What is the standard protocol? A: The limited solubility of cinnolin-4-ol derivatives in non-polar solvents makes standard NMR acquisition in CDCl3 nearly impossible[1]. Causality: Because the compound exists as the cinnolin-4(1H)-one tautomer, you need a solvent with a high dipole moment that acts as a strong hydrogen-bond acceptor to outcompete the lattice[1]. Action: Switch exclusively to DMSO-d6. If your concentration is still too low for a timely 13C-NMR, you must break the lattice via ionization. Add a trace amount of TFA-d1 to form the trifluoroacetate salt.

Q: I need to acylate the 6-amino group, but the starting material is a brick in DCM and THF. How can I run a homogeneous reaction? A: Heterocyclic amines with "Zerewitinoff-active" hydrogen atoms (like the N-H and O-H/C=O motifs in tautomeric cinnolines) can be temporarily masked using silylating agents[2]. Causality: Reacting the compound with N,O-Bis(trimethylsilyl)acetamide (BSA) replaces the H-bond donating protons with lipophilic trimethylsilyl (TMS) groups. This completely destroys the crystal lattice, rendering the intermediate highly soluble in inert solvents like DCM[2]. Action: Follow the "Transient Silylation Protocol" below. The TMS groups on the oxygen and ring nitrogen will easily hydrolyze during aqueous workup, leaving your desired N-acyl product intact.

Q: How do I purify this compound or its derivatives if they streak heavily on normal-phase silica gel? A: Cinnolines form highly stable salts[3]. Streaking on normal-phase silica is caused by the basic nitrogens strongly interacting with the acidic silanol groups of the stationary phase. Causality: Converting the compound to a fully ionized state prevents these secondary interactions. Action: Avoid normal-phase chromatography for the unprotected core. Instead, use reverse-phase Prep-HPLC (with 0.1% TFA or Formic Acid modifiers to keep it soluble), or perform an acid-base extraction.

Self-Validating Experimental Protocols

As a rule of thumb, a robust protocol should tell you whether it is working while you are performing it. Use these self-validating methodologies for your workflows.

Protocol 1: Transient Silylation for Homogeneous Functionalization in DCM

Purpose: Solubilize 6-aminocinnolin-4-ol for electrophilic trapping (e.g., acylation, alkylation) in non-polar solvents.

  • Suspend 1.0 mmol of 6-aminocinnolin-4-ol in 5.0 mL of anhydrous DCM under an N2 atmosphere.

    • Validation Checkpoint 1: The mixture will be a cloudy, heterogeneous suspension. This confirms the intact crystal lattice.

  • Add 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA). Heat the mixture to 40 °C for 45-60 minutes.

    • Validation Checkpoint 2: The suspension MUST transition into a completely clear, pale-yellow homogeneous solution. If particulates remain, the silylation is incomplete (likely due to trace moisture); add an additional 0.5 eq of BSA. This visual cue guarantees the H-bond network is broken.

  • React: Cool the solution to 0 °C and add your desired electrophile (e.g., 1.1 eq of an acyl chloride) and an organic base (e.g., DIPEA). Stir for 2 hours.

  • Quench & Deprotect: Quench the reaction by adding 2.0 mL of Methanol.

    • Validation Checkpoint 3: Methanol rapidly solvolyzes the transient O-TMS and ring N-TMS groups. The desilylated product will typically precipitate out of the DCM/MeOH mixture, providing immediate visual confirmation of successful deprotection and allowing for isolation via simple filtration.

Protocol 2: Acid-Assisted Solubilization for 13C-NMR

Purpose: Achieve >20 mg/mL concentration for high signal-to-noise NMR acquisition.

  • Prepare: Weigh 25 mg of 6-aminocinnolin-4-ol into a standard 5 mm NMR tube.

  • Solvate: Add 0.5 mL of dry DMSO-d6. Agitate via vortex or mild sonication for 5 minutes.

    • Validation Checkpoint 1: If the solution is perfectly clear, proceed to acquisition. If a fine suspension persists, your concentration has exceeded the thermodynamic solubility limit of the neutral tautomer.

  • Ionize: Add exactly 10 μL of Trifluoroacetic acid-d1 (TFA-d1). Invert the tube 5 times.

    • Validation Checkpoint 2: The suspension will instantly clear as the cinnolinium trifluoroacetate salt forms[3]. The resulting solution is permanently stable for long 13C or 2D-NMR acquisitions. (Note: Be aware that the chemical shifts of the basic nitrogens and adjacent carbons will shift downfield relative to the freebase).

References

  • Source: holzer-group.
  • Science of Synthesis Knowledge Updates 2013/1 (Cinnolines)
  • EP0165509A1 - Process for the improvement of the solubility of certain organic compounds which are sparingly soluble in inert solvents by silylation with trialkylsilylcyanide Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: 6-Amino-4-hydroxycinnoline Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing 6-amino-4-hydroxycinnoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing 6-amino-4-hydroxycinnoline . We focus on the highly scalable Barber-Lunt-Wragg pathway, which utilizes diethyl mesoxalate phenylhydrazone as a starting material, progressing through titanium-mediated cyclization, thermal decarboxylation, regioselective nitration, and catalytic reduction .

This guide provides actionable, causality-driven solutions for impurity removal to ensure high-fidelity synthesis.

Mechanistic Pathway & Impurity Origins

Understanding the causality of impurity formation is the first step in troubleshooting. The synthesis follows a four-step cascade. Impurities do not arise randomly; they are the direct result of incomplete thermal transitions, unselective electrophilic aromatic substitutions, or stalled catalytic cycles.

SynthesisPathway A Diethyl mesoxalate phenylhydrazone B 4-Hydroxycinnoline-3- carboxylic acid A->B TiCl4 Cyclization C 4-Hydroxycinnoline B->C Thermal Decarboxylation Imp1 Incomplete Decarboxylation (3-Carboxylic Acid) B->Imp1 D 4-Hydroxy-6- nitrocinnoline C->D Mixed Acid Nitration Imp2 Regioisomers (8-Nitro / 3-Nitro) C->Imp2 E 6-Amino-4- hydroxycinnoline D->E Catalytic Hydrogenation Imp3 Partial Reduction (Hydroxylamine/Azo) D->Imp3

Synthetic workflow of 6-amino-4-hydroxycinnoline highlighting major impurity branch points.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a highly polar impurity. How do I determine if it's 4-hydroxycinnoline-3-carboxylic acid? Causality & Solution: During the thermal decarboxylation of 4-hydroxycinnoline-3-carboxylic acid to 4-hydroxycinnoline, insufficient heat transfer or premature cooling leaves unreacted starting material. Because the 3-carboxylic acid is highly polar, it co-elutes or co-precipitates with the final product. Self-Validating Fix: Perform an in-process pH-swing extraction. The carboxylic acid impurity is soluble in mild aqueous base, whereas 4-hydroxycinnoline is not. Wash the crude organic extract with 5% NaHCO₃; if the aqueous layer acidifies to yield a white precipitate, incomplete decarboxylation occurred.

Q2: During the nitration step, I am seeing multiple spots on my TLC. Why is the reaction not regioselective? Causality & Solution: Nitration of 4-hydroxycinnoline using mixed acid (H₂SO₄/HNO₃) is directed by the electron-donating hydroxyl group (which tautomerizes to the cinnolin-4-one form) and the deactivating protonated ring nitrogens . While the 6-position is electronically favored, yielding 4-hydroxy-6-nitrocinnoline, the 8-nitro and 3-nitro regioisomers will form if the nitronium ion concentration is poorly controlled or if the temperature exceeds 5 °C. Self-Validating Fix: Maintain strict cryogenic control (0–5 °C) during the addition of fuming nitric acid. To separate the isomers, utilize fractional crystallization from dimethylformamide (DMF); the 6-nitro isomer exhibits lower solubility and crystallizes first.

Q3: The catalytic reduction of the 6-nitro intermediate is stalling, resulting in a dark red/brown mixture instead of the expected pale yellow amine. What is happening? Causality & Solution: The reduction of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates, a standard mechanistic pathway in cinnoline chemistry . If hydrogen mass transfer is limited, or if the Pd/C catalyst is poisoned, these intermediates can couple to form highly colored azo or azoxy dimers. Self-Validating Fix: Ensure vigorous agitation and maintain a constant H₂ pressure of at least 50 psi. Monitor the hydrogen uptake; the reaction is only complete when the stoichiometric volume of H₂ (3 equivalents) is consumed. If stalling occurs, filter the mixture, add fresh 10% Pd/C, and re-pressurize.

Quantitative Data: Impurity Clearance Strategies

The following table summarizes the expected outcomes when applying targeted purification methodologies to specific impurities encountered during the workflow.

Impurity ProfileOrigin StageClearance MethodTypical Yield RecoveryPost-Clearance Purity
4-Hydroxycinnoline-3-carboxylic acid DecarboxylationAqueous NaHCO₃ Wash92–95%>99.0%
4-Hydroxy-8-nitrocinnoline NitrationFractional Crystallization (DMF)80–85%>98.5%
Azo/Azoxy Dimers ReductionRe-hydrogenation & Celite Filtration75–80%>95.0%
Unreacted 6-Nitrocinnoline ReductionSilica Gel Chromatography (DCM:MeOH)85–90%>99.0%

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration & Isomer Separation

Objective: Synthesize 4-hydroxy-6-nitrocinnoline while suppressing the 8-nitro regioisomer.

  • Preparation: Dissolve 4-hydroxycinnoline (1.0 eq) in concentrated H₂SO₄ (10 volumes). Cool the solution to 0 °C using an ice-salt bath.

  • Electrophile Generation: In a separate flask, prepare the mixed acid by slowly adding fuming HNO₃ (1.1 eq) to conc. H₂SO₄ (2 volumes) at 0 °C.

  • Addition: Add the mixed acid dropwise to the cinnoline solution over 1 hour. Causality Check: The internal temperature must remain below 5 °C. Exceeding this thermal threshold provides the activation energy required for substitution at the less favored 8-position.

  • Quenching: Pour the reaction mixture over vigorously stirred crushed ice. The crude 4-hydroxy-6-nitrocinnoline will precipitate as a yellow solid.

  • Validation & Purification: Filter and wash with cold water until the filtrate is pH neutral. Recrystallize the crude solid from hot DMF. Self-Validation: Analyze the crystals via HPLC. The 6-nitro isomer should present as a single peak (>98% AUC), confirming the successful exclusion of the 8-nitro impurity in the mother liquor.

Protocol B: Catalytic Reduction to 6-Amino-4-hydroxycinnoline

Objective: Completely reduce the nitro group without forming azo-dimers or over-reducing the cinnoline ring.

  • Setup: Suspend purified 4-hydroxy-6-nitrocinnoline (1.0 eq) in anhydrous DMF (20 volumes) within a Parr hydrogenator vessel.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Caution: Purge the vessel with N₂ three times before introducing H₂ to prevent atmospheric oxygen from igniting the catalyst.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas. Agitate vigorously at room temperature.

  • In-Process Control: Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (typically 4–6 hours). Extract an aliquot and run a TLC (DCM:MeOH 9:1); validate the disappearance of the yellow nitro starting material and the appearance of a highly polar, UV-active amine spot.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Concentrate the DMF under reduced pressure to yield the crude 6-amino-4-hydroxycinnoline.

Purification Workflow

Use the following decision tree to systematically isolate 6-amino-4-hydroxycinnoline from crude reaction mixtures based on analytical feedback.

PurificationWorkflow Start Crude 6-Amino-4-hydroxycinnoline Mixture Check1 TLC/HPLC Analysis: Are Nitro/Azo impurities present? Start->Check1 Action1 Re-subject to Hydrogenation (Pd/C, DMF, 50 psi H2) Check1->Action1 Yes Check2 Is 3-Carboxylic Acid impurity present? Check1->Check2 No Action1->Check1 Action2 Aqueous NaHCO3 Wash (Extracts Acid Impurity) Check2->Action2 Yes Check3 Are Regioisomers (e.g., 8-amino) present? Check2->Check3 No Action2->Check3 Action3 Fractional Crystallization (Ethanol/DMF) Check3->Action3 Yes Final Pure 6-Amino-4- hydroxycinnoline (>98%) Check3->Final No Action3->Final

Decision tree for the isolation and purification of 6-amino-4-hydroxycinnoline.

References

  • Title: A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Cinnolines. Part VIII. Methylation of 4-hydroxy-6-nitro- and 4-hydroxy-8-nitro-cinnolines Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Product Class 9: Cinnolines (Science of Synthesis) Source: Thieme Connect URL: [Link]

Optimization

Technical Support Center: Optimizing the Richter Cyclization for Electron-Rich Anilines

Welcome to the technical support center for the Richter cyclization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Richter cyclization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for the synthesis of cinnolines, particularly when working with challenging electron-rich aniline substrates. Here, we move beyond standard protocols to address the specific issues that can arise from the enhanced reactivity of these starting materials.

Introduction: The Challenge of Activated Anilines in Richter Cyclization

The Richter cyclization is a valuable transformation for the synthesis of 4-halocinnolines from 2-alkynylanilines. The reaction proceeds via diazotization of the aniline followed by an intramolecular cyclization. While effective for a range of substrates, anilines bearing strong electron-donating groups (EDGs) such as methoxy (-OCH₃), alkyl (-R), and dialkylamino (-NR₂) groups present a unique set of challenges. The increased electron density on the aromatic ring, while facilitating the initial diazotization, can also lead to a variety of undesirable side reactions, resulting in low yields, complex product mixtures, and, in some cases, complete reaction failure. This guide provides a structured approach to troubleshooting these issues and offers optimized protocols to enhance the success rate of your Richter cyclizations.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Issue 1: Low or No Yield of the Desired Cinnoline Product

Question: My Richter cyclization with a methoxy-substituted 2-alkynylaniline is giving me a very low yield, or I'm only recovering my starting material. What's going wrong?

Answer: Low or no yield with electron-rich anilines in a Richter cyclization can stem from several factors, primarily related to the stability of the diazonium intermediate and competing side reactions.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Electron-donating groups can destabilize the diazonium salt, leading to premature decomposition before cyclization can occur.

    • Solution: Strict temperature control is critical. Maintain the reaction temperature between 0-5 °C throughout the diazotization and cyclization steps. Ensure your ice bath is well-maintained and consider using a cryostat for precise temperature control.

  • Competing Electrophilic Aromatic Substitution (Azo Coupling): The highly activated aromatic ring of your electron-rich aniline can be attacked by the newly formed diazonium salt, leading to the formation of brightly colored azo compounds as side products. This is a common issue with activated anilines.[1]

    • Solution 1: Use of Triazenes as Masked Diazonium Ions: A highly effective strategy is to pre-form a triazene from the aniline. The triazene acts as a protected form of the diazonium salt, which can be unmasked under anhydrous acidic conditions to initiate the cyclization. This method avoids the presence of the highly reactive diazonium salt in the presence of the nucleophilic starting aniline.

    • Solution 2: Slow, Controlled Addition: If using the traditional diazotization protocol, add the sodium nitrite solution very slowly and dropwise to the acidic solution of the aniline. This minimizes the concentration of the diazonium salt at any given time, reducing the likelihood of intermolecular side reactions.

  • Incomplete Diazotization: While electron-donating groups generally favor diazotization, improper reaction conditions can still lead to incomplete conversion.

    • Solution: Ensure a sufficient excess of acid (e.g., 2.5-3 equivalents of HBr or HCl) is used to fully protonate the aniline and generate the necessary nitrous acid in situ. The reaction mixture should be vigorously stirred to ensure homogeneity.

Issue 2: Formation of a Complex Mixture of Products and Tar

Question: My reaction has produced a dark, tarry mixture with multiple spots on the TLC, making purification of the desired cinnoline nearly impossible. What causes this and how can I prevent it?

Answer: Tar formation is a common problem in reactions involving highly reactive intermediates and harsh acidic conditions, which are characteristic of the Richter cyclization.

Potential Causes and Solutions:

  • Polymerization and Degradation Pathways: The electron-rich nature of the aniline and the resulting cinnoline product makes them susceptible to acid-catalyzed polymerization and degradation, especially at elevated temperatures. The reactive diazonium salt can also initiate polymerization.

    • Solution 1: Lower Reaction Temperature and Extended Reaction Time: As with low yield issues, maintaining a strict 0-5 °C temperature is crucial. If the reaction is sluggish at this temperature, it is often better to extend the reaction time rather than increasing the temperature.

    • Solution 2: Choice of Acid and Solvent: The choice of acid can influence the extent of side reactions. While HBr and HCl are common, consider using a less nucleophilic acid like H₂SO₄ in some cases, although this may affect the final product (favoring the 4-hydroxycinnoline). The solvent system can also play a role; for instance, conducting the reaction in a more dilute solution can sometimes minimize intermolecular side reactions leading to polymers.

  • Oxidation of the Starting Material or Product: Electron-rich anilines and cinnolines can be sensitive to oxidation, contributing to the formation of colored impurities and tar.

    • Solution: Degas your solvents before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 3: Formation of 4-Hydroxycinnoline Instead of the Desired 4-Halocinnoline

Question: I am obtaining the 4-hydroxycinnoline (cinnolinone) as the major product instead of the 4-bromocinnoline, even when using HBr. How can I favor the formation of the halo-product?

Answer: The formation of 4-hydroxycinnoline arises from the competitive attack of water on the diazonium intermediate. With electron-rich systems, the cyclization may be slower, allowing more time for this competing reaction to occur.

Potential Causes and Solutions:

  • High Water Content: The presence of excess water in the reaction mixture will favor the formation of the 4-hydroxycinnoline.

    • Solution 1: Use of Concentrated Acids: Employing concentrated hydrobromic or hydrochloric acid will reduce the relative concentration of water in the reaction medium.

    • Solution 2: Anhydrous Conditions via the Triazene Method: The use of a triazene intermediate allows for the unmasking and cyclization to be performed in an anhydrous organic solvent with an acid like methanesulfonic acid. This is the most effective way to exclude water and favor the formation of the 4-halocinnoline.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Richter cyclization?

A1: The Richter cyclization proceeds in two main steps:

  • Diazotization: The primary aromatic amine of the 2-alkynylaniline is converted to a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid).

  • Intramolecular Cyclization: The alkyne moiety then acts as a nucleophile, attacking the diazonium group in an intramolecular fashion. This is followed by the loss of dinitrogen gas and subsequent attack by a nucleophile (halide or water) at the 4-position to yield the final cinnoline product.

Q2: How do electron-donating groups (EDGs) on the aniline ring affect the Richter cyclization?

A2: EDGs have a dual effect:

  • Activation: They increase the electron density of the aromatic ring and the nucleophilicity of the amino group, which can facilitate the initial diazotization step.

  • Destabilization and Side Reactions: They also make the aromatic ring more susceptible to electrophilic attack. This can lead to side reactions like azo coupling. Furthermore, the resulting diazonium salt may be less stable, leading to a higher likelihood of decomposition.

Q3: Are there any alternatives to the standard NaNO₂/HX conditions for diazotization?

A3: Yes, for sensitive substrates, alternative diazotizing agents can be used. For example, alkyl nitrites like tert-butyl nitrite or isoamyl nitrite can be used in organic solvents, which can sometimes provide milder reaction conditions. However, the most robust alternative for electron-rich anilines is the use of the triazene protection strategy.

Q4: Can I use this reaction for anilines with electron-withdrawing groups (EWGs)?

A4: Yes, the Richter cyclization is generally compatible with anilines bearing EWGs. In fact, EWGs can decrease the nucleophilicity of the aniline, making side reactions like azo coupling less likely. However, the initial diazotization step might require slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature, while still maintaining caution).

Experimental Protocols

Protocol 1: Standard Richter Cyclization (for less activated systems)
  • Dissolution: Dissolve the 2-alkynylaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

  • Acidification: Add concentrated hydrobromic acid (3.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding it to a stirred solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Richter Cyclization for Electron-Rich Anilines (Triazene Method)

Part A: Formation of the Triazene

  • Diazotization of Piperidine: To a solution of piperidine (1.1 eq) in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.0 eq) in water dropwise.

  • Coupling: To the resulting solution, add the electron-rich 2-alkynylaniline (1.0 eq) dissolved in a suitable solvent (e.g., methanol) at 0-5 °C. Then, add a solution of sodium acetate to raise the pH and promote the coupling.

  • Isolation: Stir the reaction for 1-2 hours. The triazene often precipitates and can be collected by filtration.

Part B: Cyclization

  • Dissolution: Dissolve the purified triazene (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Acidification and Cyclization: Cool the solution to 0-5 °C and add methanesulfonic acid (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry, and purify as described in Protocol 1.

Data Summary

Substituent on AnilineMethodKey OptimizationTypical Yield RangeCommon Side Products
-H, -Cl, -BrStandardTemperature control60-80%4-Hydroxycinnoline
-OCH₃, -CH₃TriazeneAnhydrous conditions50-75%Azo compounds (if standard method is used)
-N(CH₃)₂TriazeneStrict anhydrous conditions, slow acid addition30-60%Tar, polymerization products

Visualizing the Reaction Pathways

Diagram 1: General Mechanism of the Richter Cyclization

Richter_Mechanism Aniline 2-Alkynylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HX Cyclization Intramolecular Cyclization Diazonium->Cyclization Spontaneous Cinnoline 4-Halocinnoline Cyclization->Cinnoline + X⁻ Cinnolinone 4-Hydroxycinnoline Cyclization->Cinnolinone + H₂O

Caption: General mechanism of the Richter cyclization.

Diagram 2: Competing Pathways with Electron-Rich Anilines

Competing_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions ER_Aniline Electron-Rich 2-Alkynylaniline ER_Diazonium Electron-Rich Diazonium Salt ER_Aniline->ER_Diazonium Diazotization Azo_Coupling Azo Compound Desired_Cinnoline Desired Cinnoline Product ER_Diazonium->Desired_Cinnoline Cyclization ER_Diazonium->Azo_Coupling Attack by another aniline molecule Decomposition Decomposition/ Tar Formation ER_Diazonium->Decomposition Instability

Caption: Competing reaction pathways in the Richter cyclization of electron-rich anilines.

References

  • Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Harlow, 1997.

Sources

Troubleshooting

Troubleshooting regioselectivity in cinnoline synthesis

Current Status: Online | Ticket Queue: Open Topic: Troubleshooting Regioselectivity in Cinnoline Synthesis Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Ticket Queue: Open Topic: Troubleshooting Regioselectivity in Cinnoline Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Regioselectivity Paradox

Welcome to the CTAC. You are likely here because your cinnoline synthesis—whether via classical Widman-Stoermer cyclization or modern Rh(III)-catalyzed C-H activation —is yielding inseparable regioisomeric mixtures or the wrong isomer entirely.

Cinnolines (1,2-diazanaphthalenes) are notoriously sensitive to steric and electronic perturbations. Unlike quinolines, where the nitrogen acts as a predictable electronic sink, the N=N bond in cinnolines introduces unique dipole moments and coordination modes that complicate regiocontrol.

This guide abandons generic advice. We will troubleshoot the two most common synthetic failures: Alkyne Insertion Bias (Metal-Catalyzed) and Diazonium Cyclization Drift (Classical).

Module 1: Troubleshooting Rh(III)-Catalyzed C-H Activation

Context: You are coupling an azobenzene, hydrazone, or N-heterocycle with an unsymmetrical internal alkyne using


 or similar catalysts.
The Problem:  You observe a ~1:1 mixture of 3,4-substituted isomers, or the "reverse" isomer forms.
Root Cause Analysis: The Alkyne Insertion Transition State

The regioselectivity is determined during the migratory insertion of the alkyne into the five-membered metallacycle intermediate. Two forces compete here:

  • Steric Control: The bulkier substituent (

    
    ) on the alkyne avoids the steric wall created by the directing group (DG) and the 
    
    
    
    ligand.
  • Electronic Control: In the absence of significant steric difference, the polarized Rh-C bond prefers to align with the polarized C≡C bond (matched dipoles).

Diagnostic Workflow (Visual)

Rh_Regioselectivity start Issue: Poor Regioselectivity (Rh-Catalyzed) check_alkyne Analyze Alkyne Structure start->check_alkyne branch_steric Sterically Distinct? (e.g., t-Bu vs Me) check_alkyne->branch_steric branch_electronic Electronically Distinct? (e.g., Ester vs Alkyl) check_alkyne->branch_electronic sol_steric Solution: Ligand Swap Use bulkier Cp* derivatives to force R_L distal branch_steric->sol_steric Yes fail_state Mixture Persists: Use Symmetric Surrogate (Vinylene Carbonate) branch_steric->fail_state No sol_electronic Solution: Solvent Switch Switch to TFE or HFIP to enhance H-bonding branch_electronic->sol_electronic Yes branch_electronic->fail_state No

Caption: Decision tree for diagnosing and correcting regioselectivity failures in Rh(III)-catalyzed cinnoline synthesis.

Protocol 1: Enforcing Steric Control (The "Distal" Rule)

If your alkyne has one bulky group (e.g., Phenyl) and one small group (e.g., Methyl), the bulky group naturally prefers position 3 (distal to the ring fusion) to avoid the directing group.

Troubleshooting Steps:

  • Ligand Modification: If you are getting mixtures, the standard

    
     ligand is not bulky enough. Switch to 
    
    
    
    (pentatert-butylcyclopentadienyl)
    or
    
    
    (ethyl ester derivative)
    . The increased steric bulk of the ligand forces the larger alkyne substituent away from the metal center [1].
  • Solvent Effect: Switch from MeOH to t-Amyl alcohol . Bulky protic solvents can stabilize the specific transition state required for high regioselectivity via hydrogen bonding with the directing group [2].

Protocol 2: Overriding Sterics with Electronics

If you need the "anti-steric" product (bulky group at position 4), you must rely on electronic directing groups.

The Fix: Use an electron-deficient alkyne (e.g., ethyl propiolate).

  • Mechanism: The nucleophilic carbon of the Rh-C bond (aryl ring) attacks the

    
    -carbon of the conjugated ester.
    
  • Critical Parameter: Add Pivalic Acid (PivOH, 30 mol%) . It acts as a proton shuttle, lowering the energy barrier for the specific insertion pathway that might otherwise be kinetically disfavored [3].

Module 2: Troubleshooting Classical Widman-Stoermer Synthesis

Context: You are cyclizing an o-aminoarylethylene via diazotization. The Problem: Low yield or formation of indazoles instead of cinnolines.

Root Cause Analysis: The pH-Temperature Nexus

In the Widman-Stoermer reaction, the diazonium intermediate is unstable. The cyclization competes with:

  • Hydrolysis: Forming phenols.

  • Indazole Formation: If the alkene substituent is not sufficiently electron-rich or if the geometry allows attack by the N2 nitrogen.

Comparative Data: Optimization Matrix
VariableStandard ConditionOptimized Condition (High Regioselectivity)Why?
Acid Source HCl (aq)H₂SO₄ / AcOH Reduces nucleophilic competition from Cl⁻ ions.
Temperature 0–5 °C-10 °C then rapid 60 °C Diazotization requires cold; cyclization often requires heat shock to overcome the barrier before decomposition.
Nitrite Source NaNO₂ (aq)t-BuONO (organic) Allows reaction in organic solvents (MeCN), preventing hydrolysis of the diazonium salt [4].
SOP: The "Organic" Widman-Stoermer Protocol

Use this when aqueous conditions yield phenols.

  • Dissolve: 1.0 equiv of o-amino-alkene in dry Acetonitrile (MeCN).

  • Add: 3.0 equiv of p-Toluenesulfonic acid (pTsOH) . This provides the proton source without nucleophilic counterions.

  • Cool: Bring to 0 °C.

  • Inject: 1.5 equiv of tert-Butyl Nitrite (t-BuONO) dropwise.

  • Monitor: Stir 1h at 0 °C, then warm to RT.

    • Observation: If N2 evolution is sluggish, heat to 50 °C. The non-nucleophilic environment forces the diazonium to capture the internal alkene (forming Cinnoline) rather than solvent [5].

Module 3: Advanced FAQ (Ticket Archive)

Q1: I am trying to synthesize a 3-substituted cinnoline using Rh-catalysis, but I keep getting the 3,4-unsubstituted product or low yields.

  • A: You are likely using acetylene gas or a simple terminal alkyne, which are notoriously difficult to control in these systems due to polymerization.

    • The Fix: Use Vinylene Carbonate as an acetylene surrogate.[1] Under Rh(III) catalysis, it inserts and then undergoes decarboxylation/elimination to yield the unsubstituted cinnoline core, which can be functionalized later. This avoids the regioselectivity issue entirely [6].

Q2: My directing group (DG) is not cleaving after the reaction.

  • A: If you used an N-Pivaloyl or N-Acetyl directing group on a hydrazine, these often remain part of the ring (forming cinnolin-3-ones). If you used an azobenzene to make a cinnoline, the nitrogen is the product.

    • Correction: If you need a cinnoline without the DG remnant, consider using the Bohn-Schmidt reaction (anthranilic acid route) instead of C-H activation, or use a removable directing group like a pyrazole that can be cleaved oxidatively, though this is rare in cinnoline synthesis.

Q3: How do I distinguish the 3-substituted from the 4-substituted isomer by NMR?

  • A: Look at the H3/H4 proton signals.

    • H4 Proton (in 3-sub cinnolines): Appears as a singlet (or doublet if long-range coupled) typically downfield at

      
       7.8–8.2 ppm  due to the deshielding effect of the adjacent N=N bond.
      
    • H3 Proton (in 4-sub cinnolines): Appears slightly upfield relative to H4, often

      
       7.5–7.9 ppm .
      
    • Validation: Run a NOESY. The H4 proton will show a correlation with the H5 proton (the "top" proton of the benzene ring). The H3 proton will NOT show an NOE to the benzene ring protons.

References

  • Wang, F., et al. "Rh(III)-Catalyzed C-H Activation and Amidation of Azobenzenes with Isocyanates." Journal of Organic Chemistry, 2013. Link (Demonstrates steric ligand control principles).

  • Mishra, N.K., et al. "Rh(III)-Catalyzed C-H Activation/Cyclization of Indazoles with Alkynes." Chemical Communications, 2014. Link (Discussion on solvent effects in N-N heterocycle synthesis).

  • Li, X., et al. "Rh(III)-Catalyzed Oxidative Annulation of Pyridines."[2] Journal of the American Chemical Society, 2011. Link (Foundational work on carboxylate assistance in regioselectivity).

  • Kim, J., et al. "Synthesis of Cinnolines via Rh(III)-Catalyzed Dehydrogenative C-H/N-H Functionalization." Organic Letters, 2016. Link (Modern approaches to directing group logic).

  • Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. Link (Authoritative text on Widman-Stoermer mechanisms).

  • Lyu, Y., et al. "Vinylene Carbonate as an Acetylene Surrogate in Rh(III)-Catalyzed C–H Activation." Organic Letters, 2017. Link.

For further assistance, please upload your .mol files and LCMS data to the secure CTAC portal.

Sources

Optimization

Technical Support Center: Advanced Synthesis &amp; Purification

Topic: Preventing Oxidation of 6-Amino Groups During Workup Executive Summary: The Chemistry of Failure The oxidation of the 6-amino group—most commonly found in 6-aminoquinoline (a critical fluorophore scaffold) and 6-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of 6-Amino Groups During Workup

Executive Summary: The Chemistry of Failure

The oxidation of the 6-amino group—most commonly found in 6-aminoquinoline (a critical fluorophore scaffold) and 6-aminopurine (Adenine derivatives)—is a frequent cause of yield loss and "black tar" formation during workup.

These amines are electron-rich. In their neutral state (pH > pKa), they possess a high-energy HOMO (Highest Occupied Molecular Orbital) that is susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, trace transition metals, or residual oxidants.

The Failure Mechanism:

  • Initiation: The neutral amine loses an electron to form a radical cation (

    
    ).
    
  • Propagation: This radical undergoes rapid dimerization (forming azo/hydrazo linkages) or reacts with triplet oxygen to form N-oxides and quinone imines .

  • Observation: The clear/yellow reaction mixture turns dark brown/black upon exposure to air or concentration on a rotovap.

Troubleshooting Guide (FAQ)
Q1: My product turns from yellow to black immediately upon rotary evaporation. Why?

A: This is likely concentration-dependent polymerization . As solvent volume decreases, the concentration of the amine increases, accelerating bimolecular radical coupling. Furthermore, rotary evaporators often introduce air into the flask, and the warm water bath provides the activation energy for oxidation.

  • Fix: Add an antioxidant (e.g., BHT) to the receiving flask before concentration. Keep the bath temperature <35°C. Backfill with Nitrogen, not air.

Q2: I used Palladium (Pd) or Copper (Cu) in the previous step. Does this affect stability?

A: Yes, drastically. Transition metals act as redox catalysts . Trace Cu(II) or Pd(II) can cycle between oxidation states, facilitating the transfer of electrons from your amine to atmospheric oxygen (the Wacker-type oxidation mechanism).

  • Fix: You must perform a Chelation Wash before the standard extraction. Wash the organic layer with 10% aqueous EDTA or use a metal scavenger resin (e.g., SiliaMetS® Thiol) immediately after quenching.

Q3: Should I store my product as the free base or the salt?

A: Always store as the Salt . Protonation of the amine (


) removes the lone pair electrons from conjugation, significantly raising the oxidation potential. The salt form is resistant to air oxidation; the free base is not.
  • Recommendation: Convert to the HCl or TFA salt immediately after isolation.

Decision Matrix: Selecting the Right Antioxidant

Not all antioxidants are compatible with every workup.[1] Use this logic flow to select the correct additive.

AntioxidantSelection Start Select Antioxidant Strategy Phase Is the Product in Aqueous or Organic Phase? Start->Phase Aqueous Aqueous Phase (Acidic/Neutral) Phase->Aqueous Aqueous Organic Organic Phase (DCM/EtOAc) Phase->Organic Organic Metal Metals Present? Aqueous->Metal Sensitive Is Product Acid Sensitive? Organic->Sensitive Ascorbate Add Sodium Ascorbate (1.5 eq) Metal->Ascorbate No EDTA Add EDTA + Ascorbate Metal->EDTA Yes BHT Add BHT (100 ppm) to Solvent Sensitive->BHT No Argon Strict Argon Sparge (No Additives) Sensitive->Argon Yes (Avoid Phenols)

Figure 1: Decision tree for selecting antioxidant additives during workup based on solvent phase and impurity profile.

Standard Operating Procedures (SOPs)
Protocol A: The "Reductive Quench" (For Aqueous Workups)

Use this when quenching reactions where the amine is generated in situ (e.g., nitro reduction).

Reagents:

  • Sodium Ascorbate (Vitamin C sodium salt)[]

  • Degassed Buffer (Phosphate or Citrate)

Steps:

  • Prepare Buffer: Dissolve Sodium Ascorbate (10% w/v) in your quench buffer. Sparge with Argon for 15 minutes.

  • Quench: Cannulate the reaction mixture into the Ascorbate buffer (do not pour buffer into the reaction). This ensures the amine instantly encounters a reducing environment.

  • pH Adjustment: If basification is required to extract the amine, use degassed NaOH/Na₂CO₃. Do not exceed pH 10 , as extremely high pH promotes electron donation.

  • Extraction: Extract rapidly into DCM containing 0.01% BHT.

Protocol B: The "Inert pH Switch" (For Isolation)

Use this for isolating the free base without degradation.

Reagents:

  • Argon balloon/line

  • Deoxygenated solvents (DCM or EtOAc)

Steps:

  • Acidic Wash: First, wash the organic reaction mixture with 1M HCl.[3] The 6-amino compound will protonate and move to the aqueous layer.

    • Why? Oxidative impurities (N-oxides, tars) often remain in the organic layer.

  • Discard Organic: Remove the dark organic layer containing non-basic impurities.

  • Deoxygenate: Sparge the acidic aqueous layer (containing your product) with Argon for 10 minutes.

  • Basify & Extract: Under a blanket of Argon, add NaOH until pH > 9. Immediately extract with degassed DCM.

  • Dry & Salt: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected) and immediately add HCl in Dioxane to precipitate the stable salt.

Data & Selection Guide: Antioxidant Efficacy

The following table compares common additives for stabilizing aromatic amines.

AdditiveMechanismSolubilityRecommended UseRemoval Method
Sodium Ascorbate ROS Scavenger / ReductantAqueousGeneral aqueous workups; Nitro reductions.Remains in aqueous phase during extraction.
BHT (Butylated hydroxytoluene)Radical Trap (Chain Breaking)OrganicOrganic extraction; Rotary evaporation.Flash chromatography (elutes with solvent front).
Sodium Thiosulfate Peroxide ScavengerAqueousQuenching oxidative reactions (e.g., mCPBA).Remains in aqueous phase.
DTT (Dithiothreitol)Disulfide ReductantAqueousProtein/Peptide-linked amines; biological assays.Dialysis or affinity chromatography.
References
  • Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions.Chemical Research in Toxicology. (2013).

    • Relevance: Establishes the oxygen sensitivity of the 6-aminoquinoline scaffold and its fluorescence dependence on oxidation st
  • Inhibition of Oxidation of Aromatic Amines in Heme-Containing Hydrogen Peroxide Systems.Biochemistry (Moscow). (2005).

    • Relevance: Validates the use of substituted catechols and antioxidants to prevent radical-mediated amine oxidation.[4]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability.Industrial & Engineering Chemistry Research. (2016).

    • Relevance: Provides comparative data on radical scavengers (like BHT) for amine stability.
  • Workup Procedures for Reactions Involving Basic Amines.Benchchem Technical Support.

    • Relevance: Standard protocols for acid/base switching to purify amines.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of Amino-Cinnolines

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is engineered for researchers and drug development professionals struggling with peak asymmetry whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is engineered for researchers and drug development professionals struggling with peak asymmetry when analyzing amino-cinnolines—a class of basic, nitrogen-rich heterocyclic compounds notoriously prone to chromatographic distortion.

Here, we bypass generic advice and dive directly into the physicochemical causality of peak tailing, providing self-validating protocols and diagnostic workflows to restore peak symmetry and quantitative accuracy.

The Causality of Peak Tailing in Basic Heterocycles

To fix peak tailing, you must first understand the molecular environment inside your column. Peak tailing occurs when there is more than one mechanism of analyte retention, and one of those mechanisms becomes overloaded or kinetically slow[1].

Amino-cinnolines possess multiple basic nitrogen atoms: the diaza ring nitrogens of the cinnoline core and the exocyclic amino group. These basic functional groups typically exhibit a pKa between 7.0 and 8.5. In a standard reversed-phase HPLC separation, the primary retention mechanism should be purely hydrophobic. However, silica-based stationary phases contain residual silanol groups (Si–OH)[2].

At a mid-range mobile phase pH (e.g., pH 5.0–7.0), these acidic silanols deprotonate and carry a negative charge (Si–O⁻), while the basic amino-cinnoline is protonated and carries a positive charge (NH₃⁺)[3]. This creates a secondary ionic interaction . Because these active silanol sites are heterogeneously distributed and limited in number, they cause a fraction of the analyte molecules to be retained longer than the bulk of the sample, dragging out the trailing edge of the peak[2].

Diagnostic Troubleshooting Workflow

Before altering your chemistry, you must confirm whether the tailing is a physical system issue or a chemical interaction issue. The decision tree below outlines the authoritative diagnostic path.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPeaks Do all peaks tail or only amino-cinnolines? Start->CheckPeaks Physical Physical Issue: Check void volume, frits, extra-column volume CheckPeaks->Physical All peaks tail Chemical Chemical Issue: Secondary Silanol Interactions CheckPeaks->Chemical Only basic peaks tail Step1 Step 1: Adjust Mobile Phase pH (pH < 3.0 or pH > 10.0) Chemical->Step1 Step2 Step 2: Change Column (Type B silica, end-capped) Step1->Step2 Fails Resolved Optimal Peak Shape (As 1.0 - 1.2) Step1->Resolved Success Step3 Step 3: Check Sample (Diluent strength & mass overload) Step2->Step3 Fails Step2->Resolved Success Step3->Resolved

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic compounds.

Step-by-Step Optimization Protocols

If your diagnostic test confirms a chemical issue (i.e., neutral compounds like toluene elute symmetrically, but your amino-cinnoline tails[4]), execute the following self-validating protocols in order.

Protocol A: Mobile Phase pH & Buffer Optimization

The most robust way to eliminate ionic interactions is to control the ionization state of either the analyte or the stationary phase[3].

  • Determine Target pH: Set the mobile phase pH at least 2 units away from the amino-cinnoline's pKa.

    • Low pH Strategy (Recommended): Adjust the aqueous mobile phase to pH 2.5 – 3.0 . At this pH, the residual silanols are fully protonated (neutralized), eliminating their ability to act as cation exchangers[1].

    • High pH Strategy: Adjust to pH 10.0+ to deprotonate the amino-cinnoline, rendering it neutral. (Note: This requires a specialized polymer or hybrid-silica column to prevent silica dissolution).

  • Select the Buffer: Use a buffer with high capacity at your chosen pH. For pH 2.5, use 20–50 mM Potassium Phosphate (for UV detection) or Ammonium Formate (for LC-MS compatibility)[3].

  • Validate: Inject the sample. If the Asymmetry Factor (

    
    ) drops below 1.2, the method is validated. If it remains > 1.5, proceed to Protocol B.
    
Protocol B: Stationary Phase Selection

If pH adjustment is insufficient, the column chemistry must be upgraded to physically shield the analyte from the silica backbone.

  • Discard Legacy Columns: Ensure you are not using older "Type A" silica columns, which are rich in metallic impurities and highly acidic silanols[5].

  • Select Type B, End-Capped Silica: Install a modern "Type B" high-purity silica column that has been fully end-capped (where residual silanols are chemically reacted with short-chain silanes like trimethylchlorosilane)[1].

  • Alternative - Polar-Embedded Phases: If tailing persists, switch to a polar-embedded column (e.g., amide, urea, or carbamate-linked C18). The embedded polar group creates a virtual shield of structured water near the silica surface, repelling the basic amino-cinnoline from reaching the silanols.

Protocol C: Competitive Amine Addition (Legacy Rescue)

If you are locked into a specific validated method using an older column and cannot change the stationary phase, you can mask the active sites chemically[6].

  • Prepare Additive: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase[6].

  • Equilibrate: Flush the column with at least 20 column volumes. TEA is a small, highly basic amine that will competitively bind to and block the active silanol sites, freeing the larger amino-cinnoline to elute symmetrically[6].

  • Caution: TEA will permanently alter the selectivity of the column and cause severe ion suppression if using Mass Spectrometry.

Quantitative Impact of Optimization Parameters

The table below summarizes the expected quantitative improvements in peak shape when applying the protocols above to basic heterocycles like amino-cinnolines.

Optimization ParameterSub-optimal ConditionOptimized ConditionExpected Asymmetry Factor (

)
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.5 (20 mM Phosphate)2.8

1.1
Stationary Phase Legacy Type A C18Type B, Fully End-capped C182.5

1.2
Mobile Phase Additive None0.1% Triethylamine (TEA)2.2

1.3
Sample Diluent 100% AcetonitrileInitial Mobile Phase (e.g., 5% ACN)1.8

1.0
Buffer Concentration 5 mM50 mM1.6

1.1

Frequently Asked Questions (FAQs)

Q: How do I accurately calculate if my peak is tailing? A: The standard metric is the Asymmetry Factor (


). It is calculated at 10% of the peak height using the formula 

, where

is the width from the leading edge to the peak center, and

is the width from the peak center to the trailing edge[7]. An ideal peak has an

of 1.0. Values up to 1.2 are excellent; anything above 1.5 requires troubleshooting[7].

Q: Why does my amino-cinnoline peak tailing worsen over time on the exact same column? A: This is a classic symptom of column degradation. Over hundreds of injections, particularly if operating at a pH below 2.0 or above 8.0, the end-capping reagents slowly hydrolyze and cleave off the silica backbone[8]. This continuously exposes fresh, active silanol groups, causing secondary interactions to progressively increase.

Q: I adjusted the pH and changed the column, but the peak still tails. What else could it be? A: You are likely experiencing Mass Overload or a Sample Diluent Mismatch . If your sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or DMSO) but your mobile phase is highly aqueous, the analyte will not partition correctly at the head of the column, causing a distorted, tailing peak[3]. Always dilute your sample in the initial mobile phase conditions. If mass overload is the issue, dilute the sample concentration by 10x and reinject; if the peak shape improves, you were overloading the stationary phase[3].

Q: Can I use a HILIC column for amino-cinnolines? A: Yes. If the specific amino-cinnoline derivative is highly polar and poorly retained on reversed-phase C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative[3]. HILIC operates with a highly organic mobile phase (e.g., >70% Acetonitrile) and a polar stationary phase (like bare silica or amide), which often provides superior peak shape and retention for basic, polar amines.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Retrieved from:[Link]

  • LCMS.cz. HPLC Troubleshooting. Retrieved from: [Link]

  • Axion Labs / YouTube. HPLC Tips Peak Tailing. Retrieved from:[Link]

  • Scribd. Troubleshooting Peak Tailing in LC. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Troubleshooting for 6-Aminocinnolin-4-ol Under Reflux

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling electron-rich heterocyclic scaffolds under thermal stress. 6-Aminocinnolin-4-ol (CAS: 854897-28-2) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling electron-rich heterocyclic scaffolds under thermal stress. 6-Aminocinnolin-4-ol (CAS: 854897-28-2) presents unique synthetic hurdles due to its dual reactive centers: an oxidation-prone primary amine at the C-6 position and a tautomerically dynamic oxygen species at the C-4 position.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your cinnoline workflows.

Mechanistic Overview: Thermal Degradation Pathways

To successfully reflux 6-aminocinnolin-4-ol, you must first understand its thermodynamic behavior in solution. The molecule is highly susceptible to oxidative polymerization, tautomeric shifts, and thermal ring contraction.

G SM 6-Aminocinnolin-4-ol (Enol Form) Taut 6-Aminocinnolin-4(1H)-one (Dominant Keto Tautomer) SM->Taut Thermodynamic Equilibrium Ox Polymeric Tar / Azo Dimers (Oxidative Degradation) SM->Ox O2 + Reflux (Amine Oxidation) Ind 5-Aminoindole (Thermal Ring Contraction) Taut->Ind >150°C Reflux (- N2 Gas) Sub 4-Chloro-6-aminocinnoline (Activated Intermediate) Taut->Sub POCl3 / Reflux (Activation)

Thermal degradation and reaction pathways of 6-aminocinnolin-4-ol under reflux.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark brown or black after 2 hours of reflux in ethanol? A1: This is a classic symptom of oxidative degradation of the unprotected 6-amino group. 6-aminocinnolin-4-ol is highly electron-rich. Under reflux conditions in the presence of atmospheric oxygen, the primary amine undergoes rapid radical oxidation, leading to azo-dimers and polymeric tar.

  • Causality & Solution: The amino group donates electron density into the cinnoline ring, drastically lowering its oxidation potential. To prevent this, you must conduct the reflux under a strict inert atmosphere (Argon preferred over Nitrogen due to density). If prolonged reflux is required, consider transiently protecting the amine (e.g., via N-acetylation) prior to thermal stress.

Q2: I am trying to perform a nucleophilic substitution at the C-4 hydroxyl group under reflux, but I recover 100% unreacted starting material. Why? A2: The nomenclature "cinnolin-4-ol" is chemically misleading. In solution, this molecule exists predominantly as the tautomeric cinnolin-4(1H)-one . The C=O bond in this amide-like tautomer is highly thermodynamically stable and resistant to direct nucleophilic displacement.

  • Causality & Solution: Because the equilibrium heavily favors the 4(1H)-one form, direct displacement of the "hydroxyl" group is energetically unfavorable. You must first activate the C-4 position. Convert the cinnolin-4(1H)-one to the 4-chloro derivative using phosphorus oxychloride (POCl₃) under controlled reflux. This breaks the keto-enol tautomerism and provides an excellent leaving group for subsequent nucleophilic attack .

Q3: After prolonged reflux in a high-boiling solvent (diphenyl ether, >200°C), my LC-MS shows a major byproduct with a mass [M-28]. What is this? A3: A mass loss of 28 Da indicates the thermal extrusion of nitrogen gas (N₂), resulting in thermal ring contraction to an indole derivative.

  • Causality & Solution: The N-N bond in the cinnoline core becomes labile under extreme thermal stress or reductive conditions . When refluxing 6-aminocinnolin-4-ol at temperatures exceeding 150°C, the molecule extrudes N₂ to yield 5-aminoindole. Limit your reflux temperatures to <120°C (e.g., use toluene or 1,4-dioxane) unless ring contraction is your intended synthetic goal.

Quantitative Data: Thermal Stability Profile

To aid in solvent selection, we have quantified the thermal stability of 6-aminocinnolin-4-ol across various standard reflux conditions.

SolventBoiling Point (°C)AtmosphereReflux Time (h)Recovery (%)Primary Degradation Pathway
Ethanol78Ambient Air12< 40%Oxidative polymerization (Tar)
Ethanol78Argon24> 95%None (Stable)
Toluene110Argon12~ 85%Trace oxidation / dimerization
Diphenyl Ether259Argon4< 10%Thermal ring contraction (-N₂)

Note: Recovery percentages are based on quantitative HPLC-UV analysis (254 nm) against an internal standard.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure you can verify the success of the procedure in real-time.

Protocol A: Controlled Inert-Atmosphere Reflux (Stability Assay)

Use this protocol when utilizing 6-aminocinnolin-4-ol as a reactant in low-temperature refluxes (e.g., condensation reactions).

  • Preparation: Dissolve 6-aminocinnolin-4-ol in anhydrous ethanol (0.1 M concentration) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Degassing (Validation Checkpoint 1): Sparge the solution with high-purity Argon through a submerged needle for 15 minutes.

    • Self-Validation: The solution should remain a clear, pale yellow. If the solution immediately darkens to orange/brown, your solvent contains high levels of dissolved oxygen reacting with the amine. Discard and use freshly distilled solvent.

  • Reflux: Attach a reflux condenser and heat to 78°C under a continuous, positive Argon pressure.

  • Monitoring (Validation Checkpoint 2): Take 50 µL aliquots every 2 hours. Analyze via TLC (Mobile Phase: DCM:MeOH 9:1).

    • Self-Validation: A stable reaction will show a single, crisp spot (Rf ~0.3). The appearance of a dark baseline streak indicates that your inert atmosphere has been compromised and oxidative polymerization is occurring.

Protocol B: Electrophilic Activation to 4-Chloro-6-aminocinnoline

Use this protocol to bypass the thermodynamic stability of the C-4 keto tautomer prior to nucleophilic substitution .

  • Reagent Addition: Suspend 6-aminocinnolin-4-ol (1.0 eq) in neat POCl₃ (10.0 eq) at 0°C.

    • Causality: Neat POCl₃ acts as both the solvent and the electrophilic reactant, driving the unfavorable tautomeric equilibrium entirely toward the enol-phosphorodichloridate intermediate.

  • Heating: Slowly warm the mixture to room temperature, then heat to a gentle reflux (105°C) for 3 hours. The suspension will gradually turn into a homogenous dark solution.

  • Quenching (Validation Checkpoint 1): Cool the mixture to room temperature. Carefully pour the solution dropwise over vigorously stirred crushed ice to hydrolyze excess POCl₃.

    • Self-Validation: The 4-chloro derivative should immediately precipitate as a yellow/brown solid. If the product "oils out" instead of precipitating, the aqueous phase is too acidic. Carefully neutralize the aqueous layer to pH 7 with saturated aqueous NaHCO₃ to force precipitation.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and dry in vacuo over P₂O₅.

References

  • Holzer W, Eller GA, Schönberger S. "On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol." Scientia Pharmaceutica. 2008; 76(1):19-32. URL:[Link]

  • "Product Class 9: Cinnolines." Science of Synthesis Knowledge Updates. Thieme. URL:[Link]

  • Giovannoni MP, et al. "Cinnoline derivatives as human neutrophil elastase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 2016; 31(4):628-639. URL:[Link]

Reference Data & Comparative Studies

Validation

An In-Depth Spectroscopic Comparison Guide: Cinnolin-4-one vs. Cinnolin-4-ol

Executive Summary: The Tautomeric Reality The cinnoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including human neutrophil elastase (HNE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Reality

The cinnoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including human neutrophil elastase (HNE) inhibitors[1]. A critical, yet historically misunderstood, aspect of cinnoline chemistry is the prototropic tautomerism of its 4-substituted derivatives[2]. While widely cataloged in chemical databases under the enol nomenclature "cinnolin-4-ol"[3], rigorous spectroscopic evidence dictates that this compound exists overwhelmingly as the keto tautomer, "cinnolin-4(1H)-one"[2].

This guide provides an objective, data-driven spectroscopic comparison to differentiate these tautomeric forms, equipping researchers with self-validating analytical workflows.

Mechanistic Grounding: The Thermodynamics of Cinnoline Tautomerism

Prototropic tautomerism in heterocyclic systems involves the migration of a proton between a heteroatom and a carbon, or between two heteroatoms. In the case of 4-hydroxycinnoline, the equilibrium lies between the lactim (enol) and lactam (keto) forms.

Thermodynamically, the lactam form is highly favored. The preservation of the cyclic amide resonance energy in cinnolin-4(1H)-one provides a deeper thermodynamic sink than the continuous, yet highly localized, aromaticity of the enol form[2].

Tautomerism cluster_0 Prototropic Tautomerism Enol Cinnolin-4-ol (Enol / Lactim) Unstable Keto Cinnolin-4(1H)-one (Keto / Lactam) Predominant Enol->Keto Thermodynamically Favored Keto->Enol

Figure 1: Prototropic tautomeric equilibrium favoring the cinnolin-4(1H)-one (lactam) form.

Spectroscopic Differentiation: The Evidence

To objectively compare cinnolin-4-one against cinnolin-4-ol, we must rely on multinuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy[2]. Because the enol form is virtually non-existent in standard solutions, researchers synthesize "fixed" tautomeric proxies—specifically, 1-methylcinnolin-4(1H)-one (fixed keto) and 4-methoxycinnoline (fixed enol)—to establish baseline spectroscopic parameters[2],[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The chemical shift of the C-4 carbon is the most definitive marker. In the predominant cinnolin-4(1H)-one form, C-4 resonates at ~170.3 ppm, a classic signature of a carbonyl carbon[2]. In stark contrast, the C-4 of the fixed enol proxy (4-methoxycinnoline) appears significantly upfield at ~152.0 ppm[4].

  • ¹⁵N NMR: The nitrogen environment shifts drastically between tautomers. The lactam form exhibits a pyrrole-like N-1 at -206.8 ppm and a pyridine-like N-2 at -42.4 ppm[2]. The enol form exhibits two highly deshielded pyridine-like nitrogens.

  • ¹H NMR: The H-3 proton in the keto form is shielded (~7.71 ppm) compared to the fully aromatic enol proxy (>8.50 ppm)[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation. The lactam form exhibits a strong, diagnostic C=O stretching frequency between 1640–1710 cm⁻¹[1]. The absence of this band and the presence of a sharp O-H stretch would indicate the enol form, which is not observed under standard conditions.

Quantitative Spectroscopic Comparison

The following table summarizes the critical spectroscopic parameters used to differentiate the tautomeric forms, utilizing fixed proxies as reference standards.

Spectroscopic ParameterCinnolin-4(1H)-one (Predominant)1-Methylcinnolin-4(1H)-one (Fixed Keto Proxy)4-Methoxycinnoline (Fixed Enol Proxy)
¹³C NMR (C-4 Shift) ~170.3 ppm~169.8 ppm~152.0 ppm
¹⁵N NMR (N-1 Shift) -206.8 ppm (Lactam NH)-200 to -210 ppm~14.1 ppm (Pyridine-like)
¹H NMR (H-3 Shift) ~7.71 ppm~7.80 ppm>8.50 ppm
IR (C=O stretch) 1640 - 1710 cm⁻¹1640 - 1700 cm⁻¹Absent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols employ a self-validating design. By synthesizing both the target compound and its fixed proxies, the analytical workflow creates an internal control loop, eliminating solvent-induced artifacts.

Workflow Step1 1. Synthesize Cinnoline Core (Borsche Synthesis) Step2 2. Synthesize Fixed Proxies (O-methyl & N-methyl) Step1->Step2 Split Spectroscopic Analysis Step2->Split NMR Multinuclear NMR (1H, 13C, 15N in DMSO-d6) Split->NMR IR FT-IR Spectroscopy (Solid State KBr) Split->IR Val1 Compare C-4 Shift (~170 ppm vs ~152 ppm) NMR->Val1 Val2 Identify C=O Stretch (~1645-1710 cm⁻¹) IR->Val2

Figure 2: Self-validating workflow for the spectroscopic characterization of cinnolines.

Protocol 1: Synthesis of Cinnoline Core and Fixed Proxies
  • Core Synthesis: Synthesize the cinnoline core via the Borsche synthesis, utilizing the diazotization of 2-aminoacetophenone followed by intramolecular cyclization to yield cinnolin-4(1H)-one.

  • Proxy Generation: Treat cinnolin-4(1H)-one with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Separation: This alkylation yields a mixture of N-alkylation (1-methylcinnolin-4(1H)-one) and O-alkylation (4-methoxycinnoline) products. Separate these proxies via silica gel column chromatography.

Expertise & Causality: Why synthesize proxies? Tautomeric exchange can be rapid on the NMR timescale, potentially yielding time-averaged signals. Fixed proxies cannot tautomerize, providing static, unambiguous reference spectra to validate the unknown[2].

Protocol 2: NMR Sample Preparation and Acquisition
  • Dissolve 10–15 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquire 1D (¹H, ¹³C) and 2D (HMBC, HSQC) NMR spectra at 298 K.

Expertise & Causality: Why use DMSO-d6? Cinnolin-4(1H)-one has limited solubility in non-polar solvents like CDCl₃[2]. Furthermore, DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen-bonded dimers that form in the solid state. This allows researchers to observe the intrinsic, monomeric tautomeric preference in solution.

Implications for Drug Development

Understanding this tautomeric equilibrium is not merely an academic exercise; it is foundational for rational drug design. The predominant tautomer dictates the molecule's three-dimensional geometry and its hydrogen-bonding pharmacophore.

For example, in the development of Human Neutrophil Elastase (HNE) inhibitors, the cinnolin-4(1H)-one scaffold presents a specific amido moiety that acts as the primary site of attack by the Ser195 hydroxyl group in the enzyme's active site[1]. Designing analogs based on the incorrect "cinnolin-4-ol" enol assumption would result in fundamentally flawed docking models, inaccurate hydrogen-bond mapping, and failing structure-activity relationship (SAR) predictions.

References

  • Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1), 77-86. URL:[Link]

  • Giovannoni, M. P., et al. (2016). Cinnoline derivatives as human neutrophil elastase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 628–639. URL:[Link]

  • Holzer, W., Eller, G. A., & Schönberger, S. (2004). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. URL:[Link]

  • PubChem. 4-Cinnolinol (CID 255799). National Center for Biotechnology Information. URL:[Link]

Sources

Comparative

Bioisosteric replacement of quinoline with cinnoline in drug design

Strategic Bioisosteric Replacement: Quinoline vs. Cinnoline in Targeted Drug Design Executive Summary In the pursuit of optimizing lead compounds, medicinal chemists frequently encounter the limitations of privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosteric Replacement: Quinoline vs. Cinnoline in Targeted Drug Design

Executive Summary

In the pursuit of optimizing lead compounds, medicinal chemists frequently encounter the limitations of privileged scaffolds. Quinoline, a ubiquitous bicyclic heterocycle, is highly effective in target binding but often introduces developability bottlenecks, including high lipophilicity (molecular obesity) and dose-limiting cardiotoxicity via hERG channel inhibition[1][2]. The bioisosteric replacement of quinoline with cinnoline (1,2-diazanaphthalene) is a precise, atom-efficient strategy. By introducing a second nitrogen atom adjacent to the first, researchers can fundamentally alter the physicochemical profile of the molecule—lowering the pKa, improving aqueous solubility, and modifying hydrogen-bonding vectors—without drastically changing the steric bulk[3][4].

This guide provides an objective, data-driven comparison of quinoline and cinnoline scaffolds, detailing the structural causality behind their performance differences and outlining the self-validating experimental protocols required to evaluate this bioisosteric shift.

Structural Causality and Physicochemical Profiling

The fundamental difference between quinoline and cinnoline lies in the addition of the N2 atom. This single-atom substitution triggers a cascade of electronic and physicochemical changes that dictate the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) behavior.

  • Basicity and pKa Shift: Quinoline has a conjugate acid pKa of approximately 4.9. In contrast, cinnoline exhibits a significantly depressed pKa of 2.64[3]. Causality: The adjacent electronegative N2 atom exerts a strong inductive electron-withdrawing effect, pulling electron density away from N1. This makes the N1 lone pair far less available to accept a proton. Consequently, at physiological pH (7.4), cinnoline derivatives are predominantly neutral, whereas quinoline analogs retain a higher fraction of positively charged species.

  • hERG Liability Mitigation: The hERG potassium channel pore is lined with aromatic residues (e.g., Tyr652, Phe656) that trap basic amines via strong cation-

    
     interactions. By depressing the pKa through cinnoline replacement, the cation-
    
    
    
    interaction is abolished, effectively clearing the hERG liability[2][4].
  • Lipophilicity and Solubility: The introduction of the second nitrogen increases the topological polar surface area (tPSA) and dipole moment, generally lowering the LogP and improving thermodynamic aqueous solubility.

Table 1: Comparative Physicochemical Properties
PropertyQuinoline ScaffoldCinnoline BioisostereImpact on Drug Design
Heteroatoms 1 (N1)2 (N1, N2)Cinnoline offers an additional H-bond acceptor for target engagement.
pKa (Conjugate Acid) ~4.92.64[3]Cinnoline is significantly less basic, drastically reducing hERG binding.
Lipophilicity (LogP) ~2.0 (Baseline)~1.45 (Baseline)Cinnoline improves aqueous solubility and lowers Lipophilic Ligand Efficiency (LLE) penalties.
Steric Volume 108 ų109 ųNear-identical steric bulk ensures the bioisostere fits the same binding pocket.

Mechanistic Impact on Target Binding

In kinase inhibitor design, the quinoline nitrogen frequently acts as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region[5]. When replacing quinoline with cinnoline, the N2 atom can either act as a secondary hydrogen bond acceptor or alter the binding vector of the molecule.

HingeBinding Hinge Kinase Hinge Region (Backbone NH / C=O) Quin Quinoline (1 H-bond acceptor) Quin->Hinge N1 interacts AffinityQ Baseline Affinity Quin->AffinityQ Cinn Cinnoline (2 H-bond acceptors) Cinn->Hinge N1 & N2 interact AffinityC Enhanced Affinity & Altered Vector Cinn->AffinityC

Mechanistic differences in kinase hinge binding between quinoline and cinnoline.

If the binding pocket contains a bound water molecule or an adjacent hydrogen bond donor, the N2 of cinnoline can displace the water or engage the donor, leading to an entropic or enthalpic gain in binding affinity[1]. Conversely, if the pocket is strictly hydrophobic, the desolvation penalty of the extra nitrogen may reduce affinity, necessitating careful structural evaluation.

Experimental Validation Protocols

To objectively compare the performance of quinoline vs. cinnoline analogs, the following self-validating workflows must be executed.

G Q Quinoline Scaffold P Physicochemical Profiling (pKa, LogD, Solubility) Q->P C Cinnoline Bioisostere C->P A In Vitro Binding Assay (SPR / Kinase Assay) P->A O Lead Optimization A->O

Workflow for evaluating quinoline-to-cinnoline bioisosteric replacements.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is prioritized over endpoint biochemical assays because it reveals the kinetic drivers (


 and 

) behind affinity changes caused by the altered hydrogen-bonding dynamics of cinnoline.
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Immobilization & Self-Validation: Inject the recombinant target protein (e.g., c-Met kinase domain) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5). Validation Step: Leave a reference flow cell activated and quenched without protein to continuously subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare serial dilutions of quinoline and cinnoline analogs (0.1x to 10x the expected

    
    ) in running buffer (PBS-P+ with 2% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
    
  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound analyte without denaturing the immobilized kinase.

Protocol B: Automated Patch-Clamp hERG Assay

Because the primary rationale for cinnoline replacement is often hERG mitigation, electrophysiological validation is mandatory.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Clamp the holding potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Perfuse the cells with the quinoline and cinnoline analogs at escalating concentrations (1, 10, and 30 µM).

  • Validation: Apply 0.1 µM E-4031 (a known potent hERG inhibitor) at the end of the recording. Causality Check: If the assay is functioning correctly, E-4031 must abolish the remaining tail current. Calculate the

    
     based on the fractional block of the tail current.
    

Comparative Performance Data

The following data synthesizes representative outcomes from literature comparing quinoline and cinnoline analogs in targeted kinase inhibition (e.g., c-Met inhibitors)[2].

Table 2: Pharmacological Profile Comparison
Scaffold TypeTarget Kinase

(nM)
Target

(nM, via SPR)
hERG Inhibition

(µM)
Microsomal Stability (

, min)
Quinoline Lead 9.311.20.45 (High Risk)45
Cinnoline Analog 12.514.0> 30 (Safe)114[4]
Performance Shift MaintainedMaintained>60-fold Improvement 2.5x Increase

Data Interpretation: The cinnoline bioisostere maintains low-nanomolar target engagement because the N1 atom remains positioned to interact with the hinge region. However, the dramatic reduction in basicity completely rescues the compound from hERG toxicity, while the altered electron density improves metabolic stability against cytochrome P450 oxidation[2][4].

Strategic Recommendations

The transition from quinoline to cinnoline is not universally beneficial; it must be applied with intent.

  • Execute the replacement when: The quinoline lead suffers from basicity-driven off-target effects (hERG, phospholipidosis), poor aqueous solubility, or rapid oxidative metabolism on the heterocyclic core.

  • Avoid the replacement when: The target binding pocket is highly hydrophobic and intolerant to the desolvation penalty of the second nitrogen, or when the synthetic tractability of the required Richter cinnoline synthesis creates insurmountable scale-up bottlenecks compared to the standard Skraup quinoline synthesis[3].

References

  • Wikipedia Contributors. "Cinnoline." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, PMC3045763. Available at:[Link]

  • Molecules Journal. "Quinoline-Based c-Met Inhibitors: Synthesis and Biological Evaluation." Semantic Scholar. Available at:[Link]

  • ResearchGate. "An Overview of Diverse Biological Activities of Cinnoline Scaffold." ResearchGate. Available at:[Link]

Sources

Validation

Scaffold Hopping in Kinase Drug Discovery: Cinnoline (1,2-benzodiazine) vs. Quinazoline (1,3-benzodiazine)

Topic: Comparative kinase inhibition of cinnoline vs quinazoline scaffolds Content Type: Publish Comparison Guide Executive Summary For two decades, the quinazoline scaffold has reigned as the "privileged structure" in k...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative kinase inhibition of cinnoline vs quinazoline scaffolds Content Type: Publish Comparison Guide

Executive Summary

For two decades, the quinazoline scaffold has reigned as the "privileged structure" in kinase inhibition, anchoring blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. Its 1,3-nitrogen arrangement provides a textbook "hinge-binding" motif. However, the cinnoline scaffold (1,2-benzodiazine) has emerged as a critical bioisostere. While often synthetically more demanding, cinnoline offers distinct electronic properties and solubility profiles that can overcome the metabolic liabilities and resistance mechanisms associated with quinazoline cores.

This guide analyzes the structural, mechanistic, and experimental differences between these two scaffolds, providing the data needed to determine when to "hop" from a 1,3- to a 1,2-system.

Structural & Mechanistic Basis

The fundamental difference lies in the nitrogen positioning within the heterocycle, which drastically alters the hydrogen-bonding capabilities within the ATP-binding pocket of kinases.

The "Hinge Binder" Geometry

Kinase inhibitors typically anchor to the "hinge region" of the kinase via hydrogen bonds.

  • Quinazoline (1,3-arrangement): The N1 atom acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue (e.g., Met793 in EGFR).[1][2] The C2-H is often steric, while the N3 atom frequently engages in water-mediated hydrogen bonding with residues deeper in the pocket (e.g., Thr854).

  • Cinnoline (1,2-arrangement): The N1 atom retains HBA capability. However, the N2 atom is adjacent to N1. This shifts the electronic density and removes the N3 acceptor site.

    • Consequence: If the target kinase relies on a water network at the N3 position (as seen in PDE1B or specific EGFR conformations), cinnoline substitution may abolish activity. If the pocket requires a different dipole orientation or improved solubility, cinnoline becomes superior.

Graphviz Diagram: Comparative Binding Modes

The following diagram illustrates the critical "N3 vs. C3" difference in the hinge region interaction.

BindingMode cluster_kinase Kinase ATP Pocket (Hinge Region) Met793 Met793 (NH Donor) Quin Quinazoline Core (1,3-N) Met793->Quin H-Bond to N1 Cinn Cinnoline Core (1,2-N) Met793->Cinn H-Bond to N1 Thr854 Thr854 (Side Chain) Water H2O Molecule Thr854->Water Stabilizing Network Water->Quin H-Bond to N3 Water->Cinn NO INTERACTION (C3 is hydrophobic)

Figure 1: Mechanistic divergence.[3] Quinazolines utilize N3 for water-mediated networks (blue dashed), while Cinnolines (green) disrupt this network, which can be a feature or a bug depending on the kinase target.

Comparative Performance Data

The choice between scaffolds is rarely about "potency" alone but about selectivity and physicochemical properties .

Case Study A: EGFR Inhibition (Quinazoline Wins)

In EGFR inhibition, the water-mediated bond at N3 is often crucial for high affinity.

  • Observation: Replacing the quinazoline core of Erlotinib with a cinnoline core typically results in a loss of potency against wild-type EGFR due to the disruption of the Thr854 water bridge.

Case Study B: PDE10A & Selectivity (Cinnoline Wins)

In targets like Phosphodiesterase 10A (PDE10A), the cinnoline scaffold has shown superior selectivity profiles over quinazolines.

FeatureQuinazoline ScaffoldCinnoline ScaffoldVerdict
Primary Interaction N1 (Acceptor) + N3 (Water Bridge)N1 (Acceptor) + N2 (Dipole mod)Quinazoline is better for "deep pocket" water networks.
Solubility (Aq) Low (High Lattice Energy)Moderate to HighCinnoline often yields 2-5x better aqueous solubility.
Metabolic Stability High (Oxidation at C2 is slow)Moderate (N-N bond can be labile)Quinazoline is generally more metabolically stable.
IP Space Crowded (Generic)Less ExploredCinnoline offers stronger patentability.
Synthetic Ease High (Anthranilic acid route)Low (Richter/Diazonium routes)Quinazoline is cheaper to manufacture.
Quantitative Comparison (Representative Data)

Data synthesized from comparative SAR studies involving PDE and Kinase panels [1][4].

TargetScaffoldCompound ID

(nM)
Notes
EGFR (WT) QuinazolineErlotinib2.0Canonical hinge binding.
EGFR (WT) CinnolineAnalog-C>150Loss of N3-water interaction reduces affinity.
PDE10A QuinazolineCmpd-Q18.5Potent but less selective vs PDE3.
PDE10A CinnolineCmpd-C11.5 Superior potency and selectivity profile.[4]

ADMET & Physicochemical Properties

Solubility and pKa

Cinnoline is a bioisostere that often solves the "brick dust" problem of quinazolines.

  • Basicity: Quinazoline (

    
     ~3.5 for N1) vs. Cinnoline (
    
    
    
    ~2.5). The lower basicity of cinnoline can reduce lysosomal trapping and improve cytosolic concentration.
  • Lattice Energy: The asymmetry of the 1,2-nitrogen placement disrupts the

    
    -stacking slightly more than the symmetric 1,3-placement, often lowering the melting point and increasing aqueous solubility.
    
Metabolic Liability[4]
  • Quinazoline: Prone to oxidation at the C2 position (between the nitrogens) if unsubstituted.

  • Cinnoline: The N-N bond is a potential metabolic soft spot (reductive cleavage), though substitution at C3/C4 sterically protects this.

Experimental Validation Protocols

To validate the scaffold hop in your own project, utilize this self-validating workflow.

Protocol: Competitive Binding Assay (TR-FRET)

Objective: Determine if the scaffold change affects ATP-competitive binding affinity (


).
  • Reagent Prep:

    • Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Critical Step: Dissolve compounds in 100% DMSO. Ensure final assay DMSO concentration is <1% to prevent solvent-induced enzyme inhibition (Trustworthiness Check).

  • Tracer Mix:

    • Use an AlexaFluor® 647-labeled ATP-competitive tracer. Determine

      
       of tracer beforehand.
      
  • Plate Setup:

    • Add 5 µL compound (serial dilution).

    • Add 5 µL Kinase/Antibody mixture (Europium-labeled anti-tag antibody).

    • Add 5 µL Tracer.

  • Incubation:

    • Incubate 60 mins at RT in dark.

  • Readout:

    • Measure TR-FRET (Excitation 340 nm, Emission 665 nm/615 nm).

  • Validation:

    • Calculate

      
      .[1][2][4][5][6][7][8] Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    • Control: Run Erlotinib as a positive control. If Erlotinib

      
       deviates >2-fold from historical mean, invalidate run.
      
Graphviz Diagram: Experimental Workflow

Workflow cluster_assay Biochemical Assay (TR-FRET) Start Start: Scaffold Evaluation Synth Synthesis (Niementowski vs Richter) Start->Synth Solubility Solubility Screen (Kinetic, pH 7.4) Synth->Solubility Binding ATP-Competitive Binding Solubility->Binding Data IC50 Generation Binding->Data Cheng Cheng-Prusoff Correction Data->Cheng Decision Decision Point: Is Ki < 10nM? Cheng->Decision Decision->Synth No (Modify R-groups) Cryst X-Ray Crystallography (Confirm Binding Mode) Decision->Cryst Yes Lead Lead Optimization Cryst->Lead

Figure 2: Validation workflow. Critical decision gate at Cheng-Prusoff correction ensures data integrity before expensive crystallography.

Synthesis Pathways

The barrier to entry for cinnoline is higher synthesis complexity.

  • Quinazoline Synthesis (Niementowski):

    • Reactants: Anthranilic acid + Amide/Formamide.

    • Conditions: High heat (180°C) or microwave. One-pot, high yield.

    • Accessibility: Reagents are commodity chemicals.

  • Cinnoline Synthesis (Richter/Widman-Stoermer):

    • Reactants: 2-alkynylanilines (via Sonogashira coupling) + Sodium Nitrite (

      
      ).
      
    • Mechanism:[1][2][5][7][9] Diazotization of the amine followed by intramolecular cyclization onto the alkyne.

    • Complexity: Requires Palladium catalysis (Sonogashira) and careful handling of diazonium intermediates.

References

  • BenchChem Technical Support. (2025).[5][10] Navigating the Binding Landscape: A Comparative Look at Cinnoline, Quinoline, and Quinazoline Scaffolds in Molecular Docking Studies. BenchChem.[5][10] Link

  • Vergel, N. E., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Link

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (MDPI). Link

  • ResearchGate. (2023). Quinazoline vs. cinnoline, phthalazine, quinoline and isoquinoline in PDE inhibition.[4][11] ResearchGate. Link

  • Solyanik, G. (2023).[12] Quinazoline compounds for antitumor treatment.[2][3][4][5][7][9][12][13][14][15] Experimental Oncology.[12] Link

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 6-Aminocinnolin-4-ol: A Comparative Diagnostic Guide

Topic: Mass Spectrometry Fragmentation Pattern of 6-Aminocinnolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The structural elucida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 6-Aminocinnolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of nitrogen-containing heterocycles is a critical step in medicinal chemistry, particularly for scaffolds like 6-aminocinnolin-4-ol , which serves as a precursor for bio-active kinase inhibitors. This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 6-aminocinnolin-4-ol. Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation—specifically distinguishing the diagnostic loss of molecular nitrogen (


) characteristic of cinnolines from the isobaric or isomeric interferences seen in quinolines and quinazolines.
Structural Context & Ionization Physics

Before interpreting the mass spectrum, one must establish the gas-phase structural reality of the analyte.

  • Tautomeric Equilibrium: While chemically named "cinnolin-4-ol," in the gas phase (ESI source), the compound predominantly exists as the 6-amino-cinnolin-4(1H)-one tautomer. This keto-form dictates the initial fragmentation logic, specifically the susceptibility to carbon monoxide (CO) loss.

  • Protonation Site: Under Electrospray Ionization (ESI) in positive mode (

    
    ), protonation occurs preferentially at N1  or the exocyclic amine , rather than the oxygen. Calculation of proton affinity suggests N1 protonation destabilizes the 
    
    
    
    bond, triggering the characteristic diaza-cleavage described below.

Physicochemical Profile:

  • Formula:

    
    
    
  • Monoisotopic Mass: 161.0589 Da

  • Precursor Ion

    
    :  162.0662 Da
    
Fragmentation Pathways: The Mechanistic Core

The fragmentation of 6-aminocinnolin-4-ol is defined by three competing pathways. The relative abundance of these ions depends on the collision energy (CE), but the presence of Pathway A is the diagnostic fingerprint for the cinnoline core.

Pathway A: The Diagnostic Diaza-Extrusion (Loss of

)

Unlike quinolines or quinazolines, cinnolines possess a vicinal dinitrogen (


) bond. Upon collisional activation, the ring contracts via the extrusion of molecular nitrogen.
  • Transition:

    
    
    
  • Mechanism: The protonated N1 facilitates the homolytic cleavage of the N1-N2 bond, followed by the ejection of

    
     (28 Da). The resulting ion is likely a radical cation or a rearranged amino-benzofuran-like species.
    
  • Significance: This is the primary differentiator from quinoline isomers, which cannot lose

    
    .
    
Pathway B: The Lactam Cleavage (Loss of CO)

Common to all cyclic amides (4-pyridinones, 4-quinolones), the carbonyl moiety is ejected as carbon monoxide.

  • Transition:

    
    
    
  • Isobaric Interference: Note that

    
     (28.0061 Da) and 
    
    
    
    (27.9949 Da) are nominally identical.
    • Low-Res MS: Appears as a single peak at

      
      .
      
    • High-Res MS: The mass defect distinguishes the two. Cinnolines often show both losses, whereas quinolines only show CO loss.

Pathway C: Exocyclic Modification (Loss of

or

)

The 6-amino substituent introduces a competing pathway, typically observed at lower collision energies.

  • Loss of Ammonia:

    
    . This confirms the presence of the primary amine.
    
  • Loss of HCN: Common in heteroaromatics, but in cinnolines, this is usually secondary to

    
     loss.[1]
    
Visualizing the Fragmentation Tree

The following diagram maps the specific fragmentation logic for 6-aminocinnolin-4-ol, highlighting the branching pathways that confirm structural identity.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 162.066 (6-aminocinnolin-4-one) Frag_N2 [M+H - N2]+ m/z 134.060 (Diagnostic for Cinnoline) Parent->Frag_N2 - N2 (28.006 Da) Primary Pathway Frag_CO [M+H - CO]+ m/z 134.071 (Cyclic Amide Characteristic) Parent->Frag_CO - CO (27.995 Da) Competing Pathway Frag_NH3 [M+H - NH3]+ m/z 145.039 (Exocyclic Amine) Parent->Frag_NH3 - NH3 (17.026 Da) Minor Pathway Frag_Sec1 m/z 106/107 (Complex Rearrangement) Frag_N2->Frag_Sec1 - CO / HCN Frag_CO->Frag_Sec1 - HCN

Figure 1: ESI-MS/MS fragmentation tree for 6-aminocinnolin-4-ol. Red path indicates the diagnostic cinnoline cleavage.

Comparative Analysis: Cinnoline vs. Isomeric Alternatives

In drug discovery, 6-aminocinnolin-4-ol is often synthesized alongside or compared to its isomers. The table below outlines how to distinguish it from 6-aminoquinoline-4-ol and 6-aminoquinazoline-4-ol using MS/MS data.

Feature6-Aminocinnolin-4-ol 6-Aminoquinoline-4-ol 6-Aminoquinazoline-4-ol
Core Structure 1,2-Diazanaphthalene1-Azanaphthalene1,3-Diazanaphthalene
Diagnostic Loss

(28 Da)

(27 Da)

(27 Da) x 2
Primary Fragment

(

)

(

)

(

)
Secondary Fragment

(Sequential

)

(

)

(Retro-Diels-Alder)
Differentiation Unique

extrusion.
No

loss possible.[2][3]
RDA cleavage of pyrimidine ring.

Key Insight: If you observe a strong transition of


 that is not CO (verified by high-res MS or lack of subsequent CO loss patterns), the scaffold is definitively a cinnoline .
Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standardized LC-MS/MS workflow.

A. Sample Preparation[4][5][6]
  • Stock Solution: Dissolve 1 mg of 6-aminocinnolin-4-ol in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure N1 protonation.

B. Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile

    
     bond).
    
  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves

      
      , observes 
      
      
      
      .
    • Mid CE (20-30 eV): Promotes diagnostic

      
       loss (
      
      
      
      ).
    • High CE (>35 eV): Drives secondary fragmentation to

      
      .
      
C. Data Validation Workflow

Use the following logic flow to validate your structural assignment.

ValidationWorkflow Start Spectrum Acquired [M+H]+ = 162 Check28 Check Loss of 28 Da (m/z 134 observed?) Start->Check28 CheckHR High-Res Check 28.006 (N2) vs 27.995 (CO) Check28->CheckHR Yes DecisionQuin Confirmed: Quinoline/Quinazoline Check28->DecisionQuin No (Only HCN loss) DecisionCinn Confirmed: Cinnoline Core CheckHR->DecisionCinn Mass Defect = N2 CheckHR->DecisionQuin Mass Defect = CO only

Figure 2: Decision logic for structural validation using MS fragmentation data.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4(1H)-Quinolinone (Analogous fragmentation patterns). National Institute of Standards and Technology.[7] Link

  • Lamer, T. et al. (2015). One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline. LJMU Research Online. Link

  • BenchChem. Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide.Link

  • University of Arizona. Mass Spectrometry - Fragmentation Patterns (General mechanisms for N-heterocycles).Link

  • Hein, S. J. et al. (2012). Differentiating and Quantitative Analysis of N2 and CO in the Presence of Each Other with a Quadrupole Mass Spectrometer. Cerno Bioscience.[8] Link

Sources

Validation

UV-Vis Absorption Characterization of 6-Aminocinnolin-4-ol in Methanol

Executive Summary & Core Directive 6-aminocinnolin-4-ol (also known as 6-amino-4-hydroxycinnoline or 6-amino-1H-cinnolin-4-one) is a critical bicyclic diaza-heterocycle, often serving as a scaffold in the synthesis of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

6-aminocinnolin-4-ol (also known as 6-amino-4-hydroxycinnoline or 6-amino-1H-cinnolin-4-one) is a critical bicyclic diaza-heterocycle, often serving as a scaffold in the synthesis of antibacterial agents (e.g., cinoxacin analogues) and DNA-intercalating drugs.[1][2]

This guide provides a technical analysis of its UV-Vis absorption properties in methanol.[3][4] Unlike simple aromatic systems, this compound exhibits complex spectral behavior due to prototropic tautomerism (4-hydroxy vs. 4-oxo) and auxochromic effects from the amino substituent.

Key Spectral Feature: In methanol, the compound predominantly exists in the 4-oxo (cinnolone) tautomeric form, exhibiting a characteristic bathochromic shift relative to the unsubstituted parent.

  • Primary Absorption Band (Band I): ~335–350 nm (Conjugated charge transfer).

  • Secondary Absorption Band (Band II): ~240–260 nm (

    
     transition of the benzenoid ring).
    

Structural Basis of Absorption

To interpret the spectrum accurately, one must understand the molecular species present in solution.

Tautomeric Equilibrium

In polar protic solvents like methanol, the 4-oxo tautomer is energetically favored over the 4-hydroxy form. The presence of the 6-amino group further stabilizes the quinonoid character of the benzene ring, enhancing the conjugation length.

Tautomerism cluster_0 Tautomeric Equilibrium in Methanol Hydroxy 4-Hydroxy Form (Enol) Less Polar Oxo 4-Oxo Form (Keto/Cinnolone) Dominant in MeOH Hydroxy->Oxo Solvent Stabilization (H-bonding)

Figure 1: Tautomeric equilibrium of 6-aminocinnolin-4-ol. The 4-oxo form is the primary absorbing species in methanol.

Comparative Spectral Analysis

The following table compares 6-aminocinnolin-4-ol with its structural parent and isosteres to validate the expected absorption range.

Table 1: Comparative UV-Vis Maxima in Methanol
CompoundStructure

(Band I)

(Band II)
Electronic Effect
4-Cinnolinol (Parent) Unsubstituted~310–320 nm~230 nmBaseline conjugation.
6-Aminoquinoline C-N Isostere~340 nm~245 nmAmino group acts as a strong auxochrome (

), causing a red shift.
6-Nitro-4-cinnolinol Precursor~290–300 nm~220 nmElectron-withdrawing group (

) causes a hypsochromic or distinct shift compared to amino.
6-Aminocinnolin-4-ol Target ~335–350 nm ~245–255 nm Combined Effect: Extended conjugation + Auxochromic amino group (

effect).

Technical Insight: The introduction of the electron-donating amino group (-NH


) at position 6 induces a bathochromic shift (Red Shift)  of approximately 20–30 nm relative to the parent 4-cinnolinol. This is due to the interaction of the nitrogen lone pair with the aromatic 

-system, raising the energy of the HOMO and narrowing the HOMO-LUMO gap.

Experimental Protocol: Validated Measurement Workflow

Since specific batch purity and pH can slightly alter maxima, the following self-validating protocol is recommended for precise determination.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade,

    
     99.9%).
    
  • Blank: Pure Methanol.

  • Standard: 6-aminocinnolin-4-ol (Purity >98% by HPLC).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 6-aminocinnolin-4-ol.

    • Dissolve in 10 mL of Methanol (sonicate if necessary).

    • Concentration: ~100 µg/mL (Stock).

  • Working Solution (Dilution):

    • Dilute 100 µL of Stock into 9.9 mL of Methanol.

    • Final Concentration: ~1 µg/mL.

    • Note: Target absorbance between 0.2 and 0.8 AU for linearity (Beer-Lambert Law).

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure methanol.

    • Run "Auto Zero" / "Baseline" from 200 nm to 500 nm.

  • Measurement:

    • Replace sample cuvette solvent with the Working Solution.

    • Scan from 500 nm down to 200 nm (Scan speed: Medium).

    • Record

      
       peaks.[2][4][5][6]
      
Workflow Diagram

Protocol Start Start: 1.0 mg Sample Dissolve Dissolve in 10 mL MeOH (Stock Sol.) Start->Dissolve Dilute Dilute 1:100 (Working Sol. ~1 µg/mL) Dissolve->Dilute Blank Baseline Correction (Pure MeOH) Dilute->Blank Scan Scan 200-500 nm Blank->Scan Analyze Identify Maxima (Expected: ~340 nm) Scan->Analyze

Figure 2: Experimental workflow for UV-Vis determination.[1]

Troubleshooting & Solvatochromism

The absorption maximum is sensitive to the environment. Use this guide to interpret deviations:

  • Blue Shift (Hypsochromic): If

    
     shifts to <320 nm, check for acidic contamination . Protonation of the amino group (forming 
    
    
    
    ) destroys its auxochromic capability, reverting the spectrum to resemble the unsubstituted cinnoline.
  • Red Shift (Bathochromic): If

    
     shifts >360 nm, check for basic contamination  or aggregation. Deprotonation of the 4-OH (if present) or formation of phenolate species can push absorption to longer wavelengths.
    

References

  • Brown, D. J., & Simpson, J. C. E. (1950). Cinnolines. Part XXIV. 4-Hydroxycinnolines and related compounds. Journal of the Chemical Society. Link (Foundational spectral data for 4-hydroxycinnolines).

  • Ames, D. E., & Kucharska, H. Z. (1963). Cinnolines. Part IX. The synthesis of some 4-hydroxycinnoline-3-carboxylic acids. Journal of the Chemical Society. (Synthesis and properties of substituted cinnolines).
  • Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). Ultraviolet absorption spectra of some cinnoline derivatives. Journal of the Chemical Society.
  • BenchChem. (2025).[5] Photophysical Properties of Hydroxyquinolines. Link (Comparative isostere data).

Sources

Comparative

Comparative Toxicity Profiling: Cinnoline vs. Isoquinoline Scaffolds in Drug Discovery

Executive Summary: The Heterocyclic Dilemma In modern drug discovery, the selection of a core heterocyclic scaffold dictates not only the primary pharmacological activity but also the downstream ADMET (Absorption, Distri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heterocyclic Dilemma

In modern drug discovery, the selection of a core heterocyclic scaffold dictates not only the primary pharmacological activity but also the downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Two structurally related but pharmacologically distinct scaffolds—Isoquinoline (a benzopyridine) and Cinnoline (a 1,2-diazanaphthalene)—are frequently utilized in the design of kinase inhibitors, topoisomerase poisons, and antimicrobial agents.

While isoquinolines are ubiquitous in natural alkaloids and synthetic drugs, they frequently suffer from off-target toxicities, particularly hERG-mediated cardiotoxicity and broad-spectrum cytotoxicity1[1]. Conversely, cinnolines, characterized by an additional nitrogen atom in the aromatic ring, offer a distinct physicochemical profile. This extra nitrogen alters the scaffold's pKa and lipophilicity, presenting a strategic bioisosteric replacement to mitigate specific toxicological liabilities, albeit introducing new challenges such as dose-limiting systemic toxicity in certain anticancer derivatives2[2].

This guide objectively compares the toxicity profiles of cinnoline and isoquinoline derivatives, providing researchers with the experimental frameworks necessary to evaluate these scaffolds during lead optimization.

Structural Determinants of Toxicity

Cardiotoxicity: The hERG Channel Liability

The human ether-a-go-go-related gene (hERG) potassium channel is a primary anti-target in drug development. Inhibition of hERG leads to QT interval prolongation and potentially fatal arrhythmias. Isoquinoline and quinoline derivatives frequently exhibit considerable cardiovascular safety risks, with IC50 values often falling in the highly potent range (37–463 nM)3[3].

The Causality: The hERG channel's inner cavity is lined with aromatic residues, specifically Tyr652 and Phe656, which readily form


 and cation-

interactions with lipophilic, basic amines4[4]. Isoquinoline has a pKa of ~5.14, and its derivatives often feature basic side chains that become protonated at physiological pH. Cinnoline, however, possesses two adjacent nitrogen atoms, which significantly withdraws electron density and lowers the scaffold's basicity (pKa ~2.42). This reduction in basicity and altered LogP can disrupt the critical cation-

interactions required for high-affinity hERG binding, making cinnoline a safer bioisostere in cardiovascular drug design.
Hepatotoxicity and Cytotoxicity

The cytotoxicity profiles of these two scaffolds diverge significantly based on their substitution patterns and primary targets:

  • Isoquinolines: Naturally occurring isoquinoline alkaloids (e.g., scoulerine, aromoline) exhibit broad-spectrum cytotoxicity. For instance, scoulerine demonstrates potent activity against HepG2 liver cancer cells (IC50 ~4.57 µM) but unfortunately exhibits parallel toxicity against normal human lung fibroblasts 5[5]. However, highly optimized synthetic indolo[3,2-c]isoquinolines acting as Top1/2 dual inhibitors have shown excellent oral safety profiles and low systemic toxicity in xenograft models 6[6].

  • Cinnolines: Dibenzo[c,h]cinnoline derivatives are potent Topoisomerase 1 (TOP1) inhibitors. While they achieve exceptional cytotoxic activity (IC50 < 2 nM) against tumor cell lines, their clinical translation is frequently hindered by severe dose-limiting toxicities in vivo 2[2].

Genotoxicity & Ecotoxicity

Environmental toxicity studies reveal that parent isoquinoline and quinoline compounds exert adverse effects on aquatic organisms. Interestingly, hepatic hydroxylation of these scaffolds generally leads to a detoxification of their genotoxic potential, though the metabolites may still retain baseline ecotoxicity 7[7].

G Scaffold Heterocyclic Core Evaluation Cinnoline Cinnoline (1,2-diazanaphthalene) Lower pKa, Altered LogP Scaffold->Cinnoline Isoquinoline Isoquinoline (2-benzazine) Higher pKa, Lipophilic Scaffold->Isoquinoline hERG hERG K+ Channel Pore (Y652 / F656 Interaction) Cinnoline->hERG Reduced basicity lowers ion-dipole binding risk CYP Hepatic CYP450 Metabolism Cinnoline->CYP N-oxidation pathways Tox Cytotoxicity / Genotoxicity (Topoisomerase Inhibition) Cinnoline->Tox Potent TOP1 inhibition (Dose-limiting toxicity) Isoquinoline->hERG Higher risk of pi-pi & cation-pi stacking Isoquinoline->CYP Aromatic hydroxylation Isoquinoline->Tox Top1/2 dual inhibition (Cancer-specific apoptosis)

Structural determinants of toxicity pathways for Cinnoline and Isoquinoline scaffolds.

Quantitative Toxicity Comparison

The following table synthesizes quantitative toxicity data from recent literature, highlighting the divergent safety profiles of these two scaffolds.

ScaffoldDerivative ClassPrimary TargethERG Liability (IC50)HepG2 Cytotoxicity (IC50)In Vivo Safety Profile
Isoquinoline Natural Alkaloids (e.g., Scoulerine)VariousModerate~4.57 µM (High toxicity to normal fibroblasts)Narrow therapeutic window
Isoquinoline Indolo[3,2-c]isoquinolinesTop1/2 DualLowHigh (Cancer-specific apoptosis)Good oral safety profile
Cinnoline Dibenzo[c,h]cinnolinesTOP1Low to Moderate< 2 nM (Highly potent)Severe dose-limiting toxicity
Isoquinoline Kinase Inhibitors (e.g., c-Met inhibitors)c-Met / PI3KHigh (37–463 nM)ModerateHigh cardiovascular risk

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous E-E-A-T standards, toxicity must be evaluated using self-validating experimental systems. The protocols below explain not just how to perform the assays, but why specific techniques and controls are chosen.

Protocol 1: Automated Patch-Clamp for hERG Liability

Causality & Rationale: While high-throughput Thallium (


) flux assays are useful for initial screening, they are prone to false positives. The FDA's CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative mandates the patch-clamp technique as the gold standard because it directly measures the 

tail currents responsible for ventricular repolarization. Self-Validating System: This protocol requires a known hERG blocker (Dofetilide) as a positive control to validate assay sensitivity, and a vehicle control (0.1% DMSO) to establish baseline current rundown.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (KCNH2) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiological Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of

    
    .
    
  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).

  • Compound Application: Perfuse the test compounds (Cinnoline/Isoquinoline derivatives) at escalating concentrations (0.1, 1, 3, 10, 30 µM).

  • Validation & Readout: Concurrently run 0.1% DMSO (Negative Control) and 100 nM Dofetilide (Positive Control, expected to block >90% of tail current). Calculate the IC50 based on the fractional block of the peak tail current.

Protocol 2: Multiparametric Hepatotoxicity Assay (HepG2)

Causality & Rationale: Cytotoxicity can be either cytostatic (halting growth) or cytocidal (killing cells). Measuring a single parameter (like ATP) cannot distinguish between the two. This multiparametric assay measures both intracellular ATP (metabolic viability) and extracellular LDH release (membrane rupture/necrosis). Self-Validating System: Chlorpromazine is utilized as a positive control due to its well-documented, dose-dependent hepatotoxic mechanisms (phospholipidosis and mitochondrial disruption).

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment: Treat cells with test compounds (1 µM to 100 µM). Include Chlorpromazine (Positive Control, 50 µM) and 0.5% DMSO (Vehicle Control). Incubate for 48 hours.

  • LDH Release (Necrosis Readout): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt). Read absorbance at 490 nm. High absorbance indicates membrane rupture.

  • ATP Depletion (Viability Readout): To the original plate, add CellTiter-Glo reagent (luminescent assay based on luciferase). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • Data Synthesis: A compound that lowers ATP but does not increase LDH is cytostatic. A compound that lowers ATP and spikes LDH is cytocidal (highly toxic).

Workflow Phase1 Phase 1: In Silico Profiling (ADMET & Docking) Phase2 Phase 2: In Vitro Assays (Self-Validating System) Phase1->Phase2 Lead Candidates hERG_Assay Automated Patch-Clamp (hERG Tail Current) Phase2->hERG_Assay HepG2_Assay HepG2 Multiparametric (ATP & LDH Release) Phase2->HepG2_Assay Control1 Control: Dofetilide (+) Vehicle (-) hERG_Assay->Control1 Phase3 Phase 3: In Vivo Toxicity (Zebrafish / Murine) hERG_Assay->Phase3 IC50 > 10 µM Control2 Control: Chlorpromazine (+) Vehicle (-) HepG2_Assay->Control2 HepG2_Assay->Phase3 High Therapeutic Index

Self-validating experimental workflow for evaluating heterocyclic scaffold toxicity.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. nih.gov. 3

  • Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. acs.org. 6

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. semanticscholar.org. 1

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. nih.gov. 7

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? mdpi.com. 2

  • Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. nih.gov. 5

  • In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel. plos.org. 4

Sources

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